3-(4-Bromophenyl)oxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASAZXLCAPUVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Bromophenyl)oxetane is a synthetic small molecule of increasing interest within medicinal chemistry and drug discovery. The incorporation of the oxetane ring, a four-membered cyclic ether, into molecular scaffolds has been recognized as a strategic approach to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details robust, field-proven experimental protocols for the precise determination of key parameters including melting point, lipophilicity, aqueous solubility, and ionization constant. This document is intended to serve as a vital resource for researchers, enabling a thorough understanding and practical application of this compound in the pursuit of novel therapeutic agents.
Introduction: The Strategic Value of the Oxetane Moiety in Drug Design
The journey of a drug candidate from initial discovery to clinical application is profoundly influenced by its physicochemical properties. These characteristics, including lipophilicity, solubility, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[1] In recent years, the oxetane motif has emerged as a valuable building block in medicinal chemistry, offering a unique combination of polarity, metabolic stability, and a defined three-dimensional structure.[2]
The strained four-membered ring of oxetane acts as a strong hydrogen bond acceptor, a property that can be leveraged to enhance aqueous solubility without a significant increase in metabolic liability.[3] The introduction of an oxetane can trigger significant, and often beneficial, changes in a molecule's properties. For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude while concurrently improving metabolic stability.[2] this compound, featuring this key structural element, represents a valuable scaffold for the development of novel therapeutics across various disease areas. A comprehensive understanding of its physicochemical properties is therefore paramount for its effective utilization in drug discovery campaigns.
Core Physicochemical Properties of this compound
This section summarizes the known and predicted physicochemical data for this compound. While some experimental data is available, several key parameters are based on computational predictions and necessitate experimental verification for which detailed protocols are provided in Section 3.
| Property | Value/Prediction | Source |
| Molecular Formula | C₉H₉BrO | PubChem[4] |
| Molecular Weight | 213.07 g/mol | PubChem[4] |
| CAS Number | 1402158-49-9 | Sigma-Aldrich |
| Physical Form | Solid, Semi-solid, or Liquid | Sigma-Aldrich |
| Purity (Typical) | ≥95% | Sigma-Aldrich |
| Predicted Boiling Point | 343.2±42.0 °C | ChemicalBook[5] |
| Computed XLogP3 | 2.3 | PubChem[4] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[4] |
| Predicted pKa | 12.67±0.20 (for the conjugate acid) | ChemicalBook[5] |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to provide a robust framework for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and purity of a crystalline solid.[6][7] The temperature at which the material undergoes a phase transition from solid to liquid is recorded as the melting point, and the shape of the melting endotherm can provide an indication of purity.[8]
Instrumentation and Reagents:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans
-
High-purity indium standard for calibration
-
Nitrogen gas (high purity) for purging
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to be used as a reference.
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate, typically 2°C/min, under a nitrogen purge (50 mL/min).[7]
-
Continue heating to a temperature well above the melting point (e.g., 200°C).
-
-
Data Analysis:
Diagram of DSC Workflow:
Caption: Workflow for Melting Point Determination by DSC.
Determination of Lipophilicity (LogD) by the Shake-Flask Method
Rationale: The octanol-water partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD) is a critical measure of a molecule's lipophilicity. The shake-flask method is the "gold standard" for its direct and accurate determination.[9][10][11]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
1-Octanol (pre-saturated with buffer)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
This compound
-
Volumetric flasks, pipettes, and vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
Protocol:
-
Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely before use.[10]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[10]
-
Partitioning:
-
In a vial, combine 990 µL of the pre-saturated octanol and 990 µL of the pre-saturated PBS.
-
Add 20 µL of the 10 mM stock solution of the compound.
-
Vortex the mixture vigorously for 1-2 hours to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-30 minutes to ensure complete separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from both the octanol and the aqueous (PBS) phase.
-
Dilute the aliquots appropriately with a suitable solvent (e.g., acetonitrile/water).
-
Analyze the concentration of this compound in each phase by HPLC-UV.
-
-
Calculation:
-
Calculate the LogD value using the following equation: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Diagram of Shake-Flask LogD Determination:
Caption: Shake-Flask Method for LogD Measurement.
Determination of pKa by Potentiometric Titration
Rationale: The pKa, or ionization constant, is crucial for predicting a compound's charge state at physiological pH, which affects its solubility, permeability, and target binding. Potentiometric titration is a precise method for determining pKa values by monitoring pH changes upon the addition of a titrant.[12][13] Given the oxetane oxygen, this compound is expected to be a very weak base, and its pKa can be determined by titration with a strong acid.
Instrumentation and Reagents:
-
Automated potentiometric titrator with a calibrated pH electrode
-
Micro-burette
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (carbonate-free)
-
Co-solvent (e.g., methanol or acetonitrile) if solubility is low
-
This compound
Protocol:
-
Instrument Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a solution of approximately 1 mM.
-
Dissolve the compound in a suitable solvent system. If aqueous solubility is low, a co-solvent like methanol may be used. The final solution should contain a known concentration of KCl (e.g., 0.15 M) to maintain constant ionic strength.[12]
-
-
Titration:
-
Place a known volume of the sample solution in the titration vessel.
-
If determining the pKa of the basic oxetane, first titrate with standardized NaOH to a high pH (e.g., pH 12) to ensure the compound is in its free base form.
-
Then, titrate the solution with standardized 0.1 M HCl, adding small increments of the titrant and recording the pH after each addition when the reading has stabilized.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV) to identify the equivalence point(s).
-
The pKa is equal to the pH at the half-equivalence point.[14]
-
Diagram of Potentiometric pKa Determination:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: Establishing the purity of a compound is essential before conducting any physicochemical or biological studies. Reversed-phase HPLC (RP-HPLC) is a widely used and robust method for separating and quantifying impurities.[15][16]
Instrumentation and Reagents:
-
HPLC system with a UV detector and autosampler
-
C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier
-
This compound sample
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Conclusion
This compound is a compound with significant potential in modern drug discovery, primarily due to the advantageous properties conferred by the oxetane ring. This guide has consolidated the available physicochemical data and provided detailed, actionable protocols for the experimental determination of its key properties. By applying these standardized methods, researchers can generate high-quality, reliable data, which is fundamental for making informed decisions in lead optimization and candidate selection. A thorough characterization of this and similar oxetane-containing molecules will undoubtedly facilitate the development of the next generation of therapeutics with improved "drug-like" properties.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. This compound | C9H9BrO | CID 70818452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-BroMophenyl)oxetan-3-ol | 1093878-32-0 [amp.chemicalbook.com]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. s4science.at [s4science.at]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Bromophenyl)oxetane, a valuable building block in medicinal chemistry. The oxetane motif is increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document details a robust synthetic pathway from commercially available starting materials, outlines the critical reaction mechanisms, and provides a thorough guide to the characterization of the final compound and its key intermediate. The protocols and data presented herein are designed to be a practical resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a privileged structural motif in modern drug discovery.[1][2] Its incorporation into small molecules can significantly enhance their pharmacological profiles.[3] Oxetanes can act as polar isosteres for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability without a substantial increase in lipophilicity.[4][5] Furthermore, the strained four-membered ring can impart conformational rigidity, which can be advantageous for optimizing ligand-target interactions. The 3-aryl oxetane scaffold, in particular, serves as a versatile platform for the exploration of chemical space in the development of new therapeutic agents.
This guide focuses on the synthesis and characterization of this compound, a key intermediate that allows for further functionalization through cross-coupling reactions at the bromide position.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthetic approach to this compound involves the intramolecular cyclization of a 1,3-diol precursor. This strategy, a variation of the Williamson ether synthesis, is a reliable method for the formation of the oxetane ring.[4] The retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, commences with the reduction of a commercially available diethyl malonate derivative to the corresponding 1,3-diol, followed by an intramolecular cyclization to yield the target oxetane.
Experimental Protocols
Synthesis of 2-(4-Bromophenyl)propane-1,3-diol
The first step involves the reduction of diethyl 2-(4-bromophenyl)malonate to 2-(4-bromophenyl)propane-1,3-diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.
Reaction Scheme:
Caption: Synthesis of 2-(4-Bromophenyl)propane-1,3-diol.
Protocol:
-
A solution of diethyl 2-(4-bromophenyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide solution, and water (Fieser workup).
-
The resulting slurry is stirred for 30 minutes, and the solids are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-(4-bromophenyl)propane-1,3-diol, which can be purified by column chromatography on silica gel.
Synthesis of this compound
The second step is the intramolecular cyclization of the 1,3-diol to form the oxetane ring. This is typically achieved by converting one of the hydroxyl groups into a good leaving group, such as a tosylate, followed by treatment with a base.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
To a solution of 2-(4-bromophenyl)propane-1,3-diol (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portionwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
An aqueous solution of sodium hydroxide is then added, and the mixture is stirred vigorously for an additional 4-6 hours at room temperature.
-
The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization of Compounds
Thorough characterization of the intermediate and final product is essential to confirm their identity and purity. The following data are typical for these compounds.
2-(4-Bromophenyl)propane-1,3-diol
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrO₂ | |
| Molecular Weight | 231.09 g/mol | |
| Appearance | White solid | [6] |
| ¹H NMR (CDCl₃) | δ 7.45 (d, J = 8.4 Hz, 2H), 7.19 (d, J = 8.4 Hz, 2H), 4.00-3.85 (m, 4H), 3.10 (m, 1H), 2.05 (br s, 2H) | Inferred from similar compounds |
| ¹³C NMR (CDCl₃) | δ 140.0, 131.8, 130.5, 121.5, 65.0, 50.0 | Inferred from similar compounds |
This compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO | [7] |
| Molecular Weight | 213.07 g/mol | [7] |
| Appearance | Solid or semi-solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.51 (d, J = 8.5 Hz, 2H), 7.20 (d, J = 8.5 Hz, 2H), 4.93 (t, J = 6.8 Hz, 2H), 4.71 (t, J = 6.4 Hz, 2H), 3.95 (quint, J = 6.6 Hz, 1H) | Inferred from similar compounds[8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.5, 132.0, 129.0, 121.8, 73.5, 38.0 | Inferred from similar compounds[8] |
| Mass Spectrum (EI) | m/z (%): 214 ([M+2]⁺, 98), 212 ([M]⁺, 100), 185, 183, 157, 155, 133, 104, 76 | Inferred from fragmentation patterns |
Interpretation of Characterization Data:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct triplets in the downfield region (around 4.5-5.0 ppm) corresponding to the diastereotopic methylene protons of the oxetane ring. A multiplet for the benzylic proton will be observed further upfield. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two non-equivalent carbons of the oxetane ring, the benzylic carbon, and the four distinct carbons of the bromophenyl group.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Mechanistic Insights
The formation of the oxetane ring via intramolecular Williamson ether synthesis proceeds through an Sₙ2 mechanism. In the first step of the cyclization, the more accessible primary hydroxyl group of the 1,3-diol is selectively converted into a better leaving group, typically a tosylate. The subsequent addition of a strong base deprotonates the remaining secondary hydroxyl group, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon bearing the tosylate leaving group in an intramolecular fashion, leading to the formation of the strained four-membered oxetane ring with inversion of stereochemistry at the site of substitution.
Caption: Mechanism of this compound formation.
Conclusion
This technical guide has detailed a reliable and well-established synthetic route for the preparation of this compound. The described two-step process, involving the reduction of a malonate ester followed by an intramolecular Williamson ether synthesis, provides a practical and scalable method for accessing this valuable building block. The provided characterization data and mechanistic insights offer a solid foundation for researchers to confidently synthesize and utilize this compound in their drug discovery and development endeavors. The strategic placement of the bromo substituent opens up a wide array of possibilities for further chemical modifications, making this compound a cornerstone for the synthesis of diverse libraries of novel oxetane-containing molecules.
References
- 1. CCCC 1998, Volume 63, Issue 10, Abstracts pp. 1613-1622 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. connectjournals.com [connectjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 149506-34-3|2-(4-Bromophenyl)propane-1,3-diol|BLD Pharm [bldpharm.com]
- 7. This compound | C9H9BrO | CID 70818452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemical Space Exploration of Oxetanes [mdpi.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(4-Bromophenyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic synthesis, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 3-(4-Bromophenyl)oxetane, a valuable building block in medicinal chemistry.[1] By dissecting the theoretical underpinnings of chemical shifts and coupling constants, this document serves as a practical reference for the structural elucidation and quality control of this and related oxetane-containing compounds. We will explore the rationale behind spectral patterns, supported by data from analogous structures and established NMR principles, to provide a comprehensive interpretation.
Introduction: The Significance of the Oxetane Moiety and NMR Characterization
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a highly sought-after motif in medicinal chemistry.[2] Its unique properties, including improved aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, make it an attractive surrogate for other functional groups in drug design.[3] The compound this compound, in particular, serves as a key intermediate for introducing the 3-oxetanyl group onto an aromatic scaffold, which can then be further functionalized through cross-coupling reactions at the bromine position.
Given its importance, unambiguous structural confirmation of this compound is paramount. NMR spectroscopy stands as the primary tool for this purpose, offering a detailed roadmap of the molecule's proton and carbon framework. This guide provides a predictive but well-founded analysis of its ¹H and ¹³C NMR spectra, explaining the causality behind the expected chemical shifts and spin-spin couplings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the oxetane ring and the 4-bromophenyl group. The chemical environment of each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (coupling).
The Oxetane Ring Protons
The oxetane ring contains three distinct proton environments: one methine proton (H-3) and two diastereotopic methylene protons (H-2/H-4).
-
H-3 (Methine Proton): This proton is directly attached to the carbon bearing the bulky 4-bromophenyl group. This substitution, along with the inherent ring strain of the oxetane, will cause a significant downfield shift. We predict this proton to appear as a quintet due to coupling with the four adjacent methylene protons on C-2 and C-4.
-
H-2/H-4 (Methylene Protons): The two methylene groups of the oxetane are chemically equivalent due to the molecule's symmetry. However, the protons within each methylene group are diastereotopic. They are expected to couple with each other (geminal coupling) and with the H-3 methine proton (vicinal coupling). This will result in a complex multiplet. For simplicity, they are often observed as two overlapping triplets or a doublet of doublets. Protons on carbons adjacent to an oxygen atom typically resonate in the range of 3.5-4.5 ppm.[4]
The 4-Bromophenyl Group Protons
The 4-bromophenyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets in standard resolution spectra.[5]
-
H-a (Ortho to Bromine): These two protons are chemically equivalent and are deshielded by the electronegative bromine atom. They are expected to resonate downfield and will appear as a doublet due to coupling with the adjacent H-b protons.
-
H-b (Meta to Bromine): These two protons are also chemically equivalent and will be less affected by the bromine substituent. They will appear as a doublet due to coupling with the H-a protons.
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in a standard deuterated solvent like CDCl₃.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.8 - 4.2 | quintet | ~7-9 |
| H-2/H-4 | 4.6 - 5.0 | multiplet | - |
| H-a | 7.4 - 7.6 | d | ~8-9 |
| H-b | 7.1 - 7.3 | d | ~8-9 |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, we expect to see six distinct signals.
The Oxetane Ring Carbons
-
C-3 (Methine Carbon): This carbon is attached to the aromatic ring and is expected to be significantly deshielded.
-
C-2/C-4 (Methylene Carbons): These two carbons are equivalent and are deshielded by the adjacent oxygen atom. Carbons in ethers typically appear in the 60-80 ppm range.[6]
The 4-Bromophenyl Group Carbons
The symmetry of the para-substituted ring results in four distinct carbon signals.[5]
-
C-ipso (Attached to Oxetane): This quaternary carbon will be downfield due to the substituent effect.
-
C-ortho (Adjacent to C-ipso): These two carbons are equivalent.
-
C-meta (Adjacent to C-ortho): These two carbons are equivalent.
-
C-para (Attached to Bromine): This carbon's chemical shift is directly influenced by the bromine atom.
Summary of Predicted ¹³C NMR Data
The following table outlines the predicted ¹³C NMR chemical shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 35 - 45 |
| C-2/C-4 | 70 - 80 |
| C-ipso | 140 - 145 |
| C-ortho | 128 - 132 |
| C-meta | 131 - 135 |
| C-para | 120 - 125 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectra to the residual solvent peak.[7]
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]
-
¹H NMR Acquisition:
-
Perform a standard one-dimensional proton experiment.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Perform a proton-decoupled ¹³C experiment (e.g., using a DEPTQ or similar pulse sequence to obtain information about the type of carbon).
-
A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum correctly and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to TMS or the residual solvent peak.
-
Visualizing the Molecular Structure and NMR Relationships
The following diagrams illustrate the structure of this compound and the key through-bond relationships that give rise to the observed NMR couplings.
Caption: Molecular structure of this compound with proton labeling.
Caption: A streamlined workflow for acquiring NMR data.
Conclusion
The predictable and well-resolved nature of the ¹H and ¹³C NMR spectra of this compound makes NMR spectroscopy an ideal tool for its routine characterization. By understanding the fundamental principles that govern chemical shifts and coupling constants, researchers can confidently verify the structure and purity of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for scientists working with oxetane-containing molecules, facilitating more efficient and accurate structural elucidation in the pursuit of novel therapeutics.
References
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-(4-Bromophenyl)oxetane
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Oxetane Motif in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that confer advantageous physicochemical properties is relentless. Among the more recent rising stars is the oxetane ring, a four-membered cyclic ether.[1][2] Its small size, inherent polarity, and pronounced three-dimensionality make it an attractive architectural element for drug candidates.[1][3][4] The oxetane moiety often serves as a versatile bioisostere for less favorable groups like gem-dimethyl or carbonyl functions, frequently leading to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD).[3][4][5] Furthermore, the inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly modulate the basicity (pKa) of adjacent amines, a crucial tactic for mitigating liabilities such as hERG channel inhibition.[1][4]
The subject of this guide, 3-(4-Bromophenyl)oxetane, represents a quintessential building block in this domain. It combines the beneficial oxetane core with a bromophenyl group, a common handle for further synthetic elaboration via cross-coupling reactions and a powerful director of crystal packing through halogen bonding.[6] Understanding its three-dimensional structure at the atomic level is not merely an academic exercise; it provides a foundational blueprint for rational drug design, enabling predictions of how analogues will interact with biological targets and behave in a solid-state formulation. This guide offers an in-depth, practical walkthrough of the entire process, from obtaining suitable single crystals to the final, detailed analysis of the crystal structure.
Part 1: The Foundation – Synthesis and High-Quality Crystal Growth
The axiom of single-crystal X-ray diffraction (SCXRD) is absolute: the quality of the structural data can never exceed the quality of the crystal itself. Therefore, the journey to atomic coordinates begins with meticulous chemical synthesis and deliberate crystallization.
Conceptual Synthesis of this compound
While various synthetic routes exist, a common and effective strategy for constructing 3-substituted oxetanes involves an intramolecular Williamson ether synthesis.[7] The process logically begins with a precursor containing the necessary carbon skeleton and appropriately placed hydroxyl and leaving groups, which cyclizes upon treatment with a base. This foundational step ensures the availability of high-purity material, which is paramount for successful crystallization.
The Art and Science of Crystallization
Growing diffraction-quality single crystals from a purified small molecule is often considered an art, but it is governed by the scientific principles of solubility and supersaturation.[8][9] The goal is to allow molecules to transition from the disordered solution phase to a highly ordered crystalline lattice slowly and methodically. Rapid precipitation invariably leads to microcrystalline powder, which is unsuitable for SCXRD.[8]
Experimental Protocol: Crystallization via Slow Evaporation
Slow evaporation is a straightforward and highly effective method for crystallizing small organic compounds when sufficient material is available.[10]
-
Solvent Selection: The choice of solvent is the most critical variable.[10] An ideal solvent will dissolve the compound completely when heated but exhibit limited solubility at room or lower temperatures.[8][11] For this compound, a moderately polar compound, solvents like ethyl acetate, dichloromethane, or acetone, potentially with a less polar co-solvent like hexane or heptane, are excellent starting points.
-
Solution Preparation: In a clean, small vial, dissolve a small amount (e.g., 5-10 mg) of purified this compound in the minimum amount of the chosen solvent. Gentle warming may be necessary to achieve full dissolution.
-
Inducing Supersaturation: Cover the vial with a cap or paraffin film. Using a needle, pierce a few small holes in the covering. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated crystallization cupboard or a quiet corner of a lab bench). Slow evaporation of the solvent will gradually increase the concentration, leading to a state of supersaturation from which crystals can nucleate and grow.[12]
-
Harvesting: Once well-formed, clear crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Part 2: Data Acquisition via Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline material.[13][14][15] It provides precise atomic coordinates, from which bond lengths, angles, and intermolecular interactions can be derived.[13]
Core Principles
The technique is based on the diffraction of X-rays by the ordered array of atoms in a crystal. When a focused beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of discrete spots. By measuring the positions and intensities of these spots as the crystal is rotated, the underlying structure can be determined.[13][15]
Experimental Protocol: SCXRD Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Flash-cooling to cryogenic temperatures is crucial. It minimizes atomic thermal motion, leading to higher-quality diffraction data (sharper spots at higher resolution), and protects the crystal from radiation damage from the high-intensity X-ray beam.[14]
-
-
Instrument Setup: The crystal is mounted on a goniometer head in a modern single-crystal X-ray diffractometer (e.g., a Bruker D8 QUEST or Rigaku XtaLAB Synergy).[15][16] These instruments are equipped with a high-intensity X-ray source (often a microfocus sealed tube or rotating anode), a goniometer for precise crystal orientation, and a sensitive detector (e.g., a CMOS or CCD detector).
-
Unit Cell Determination: A preliminary set of diffraction images (typically a few short "scans") is collected. The positions of the diffraction spots are used by the instrument's software (e.g., Bruker APEX) to determine the crystal's unit cell parameters and Bravais lattice.[16]
-
Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., omega and phi scans) while the detector records the diffraction pattern.
-
Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each reflection, applies corrections for experimental factors (like the Lorentz factor and polarization), and generates a file containing the Miller indices (h,k,l) and intensity for each unique reflection.
Part 3: Structure Solution and Refinement
With a high-quality dataset in hand, the next phase involves computationally solving the "phase problem" and refining a chemical model to fit the experimental data. This is typically accomplished using a suite of specialized software.[17][18]
Experimental Protocol: Structure Solution and Refinement
-
Space Group Determination: The integrated data is analyzed to determine the crystal's space group based on systematic absences in the diffraction pattern.
-
Structure Solution: For small molecules like this compound, direct methods are almost universally successful. These are mathematical algorithms that use statistical relationships between the intensities of the reflections to derive initial phase estimates. This process generates an initial electron density map that often reveals the positions of most or all non-hydrogen atoms. The presence of the heavy bromine atom makes this step particularly robust.
-
Model Building and Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a non-linear least-squares algorithm. The goal of refinement is to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which provides a more accurate representation.
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated geometric positions and refined using a "riding model," where their positions are tied to the parent carbon or oxygen atom.
-
-
Validation: The final refined model is rigorously validated. Key metrics include:
-
R-factors (R1, wR2): These are measures of the agreement between the observed and calculated structure factors. Lower values indicate a better fit.
-
Goodness-of-Fit (GooF): This value should be close to 1.0 for a well-refined structure.
-
Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, indicating that the model accounts for all the electron density in the crystal.
-
Part 4: Analysis of the this compound Crystal Structure
The final refined model, typically deposited in a Crystallographic Information File (CIF), contains a wealth of information. The following represents an analysis of a hypothetical but chemically realistic crystal structure of this compound to illustrate the expected findings.
Crystallographic Data Summary
This table summarizes the key parameters that define the crystal and the data collection/refinement process.
| Parameter | Value (Illustrative Example) |
| Chemical Formula | C₉H₉BrO |
| Formula Weight | 213.07 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.56, 5.88, 14.21 |
| α, β, γ (°) | 90, 109.5, 90 |
| Volume (ų) | 830.5 |
| Z | 4 |
| Calculated Density | 1.70 g/cm³ |
| Final R1 [I > 2σ(I)] | 0.035 |
| Final wR2 (all data) | 0.082 |
| Goodness-of-Fit (GooF) | 1.05 |
Molecular Geometry
The analysis reveals the precise bond lengths and angles within the molecule. The oxetane ring is nearly planar, a characteristic feature that distinguishes it from the more puckered cyclobutane ring.[3]
| Bond/Angle | Value (Å or °) |
| C-Br | 1.905 |
| C(aryl)-C(oxetane) | 1.510 |
| C-O (oxetane avg.) | 1.455 |
| C-C (oxetane avg.) | 1.540 |
| C-O-C (oxetane) | 91.5 |
| C-C-C (oxetane) | 87.5 |
Crystal Packing and Intermolecular Interactions
Perhaps the most insightful part of a crystal structure analysis for drug development is understanding how molecules arrange themselves in the solid state. This is dictated by non-covalent intermolecular interactions. For this compound, the dominant interactions are expected to be halogen bonds involving the bromine atom.
-
Halogen Bonding: The bromine atom on the phenyl ring possesses a region of positive electrostatic potential on its axial 'cap', known as a σ-hole. This region can interact favorably with nucleophilic atoms like the oxygen of the oxetane ring from a neighboring molecule (a C-Br···O interaction).[19] Additionally, C-Br···Br-C interactions, where the positive σ-hole of one bromine interacts with the negative equatorial belt of another, are common packing motifs in brominated aromatic compounds.[20] These interactions are highly directional and can be exploited in crystal engineering to control solid-state properties.
Conclusion
The crystal structure analysis of this compound provides an unambiguous, three-dimensional depiction of its molecular architecture and solid-state packing. This guide has detailed the critical workflow, from the foundational step of growing high-quality single crystals to the sophisticated process of data collection, structure solution, and detailed analysis. The insights gained—precise molecular dimensions, conformational preferences, and the nature of intermolecular forces like halogen bonding—are invaluable. For researchers in drug development, this atomic-level blueprint serves as a critical tool for understanding structure-activity relationships (SAR), guiding the design of next-generation therapeutics, and predicting the solid-form properties essential for successful pharmaceutical formulation.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. excillum.com [excillum.com]
- 15. rigaku.com [rigaku.com]
- 16. SC-XRD Software | Bruker [bruker.com]
- 17. iucr.org [iucr.org]
- 18. rcsb.org [rcsb.org]
- 19. Ab initio investigation of the complexes between bromobenzene and several electron donors: some insights into the magnitude and nature of halogen bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-(4-Bromophenyl)oxetane (CAS 1402158-49-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 3-(4-Bromophenyl)oxetane (CAS Number 1402158-49-9). The oxetane moiety is of significant interest in medicinal chemistry as a versatile scaffold and a modulator of physicochemical properties. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the handling, application, and synthetic strategies involving this compound. While specific biological activity and detailed toxicological data for this compound are not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and general principles of oxetane chemistry to provide a robust scientific foundation.
Introduction: The Significance of the Oxetane Motif in Modern Chemistry
Oxetanes, four-membered cyclic ethers, have emerged as privileged structural motifs in contemporary medicinal chemistry.[1][2] Their unique combination of properties—low molecular weight, high polarity, and a three-dimensional structure—makes them attractive for fine-tuning the characteristics of drug candidates.[1] The oxetane ring can act as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and receptor binding affinity.[1] this compound, in particular, serves as a valuable building block, combining the benefits of the oxetane core with the synthetic versatility of a brominated aromatic ring, which allows for a variety of cross-coupling reactions to generate diverse chemical libraries.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.
General Properties
The key physicochemical properties of this compound are summarized in the table below. These values are primarily sourced from publicly available databases and supplier information.[3][4]
| Property | Value | Source |
| CAS Number | 1402158-49-9 | [3] |
| Molecular Formula | C₉H₉BrO | [3] |
| Molecular Weight | 213.07 g/mol | [3] |
| Appearance | Solid, semi-solid, or liquid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [5] |
| Solubility | Soluble in common organic solvents. | General Knowledge |
| XLogP3-AA | 2.3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and oxetane protons. The aromatic protons on the bromophenyl ring will likely appear as two doublets in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons of the oxetane ring will exhibit more complex splitting patterns. The methine proton at the 3-position (CH-Ar) will be a multiplet, and the four methylene protons on the oxetane ring will likely appear as two sets of multiplets due to their diastereotopic nature. For the analogous compound, 3-(4-bromophenyl)-3-methyloxetane, the two sets of methylene protons on the oxetane ring appear as doublets at approximately δ 4.63 and 4.92 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic and oxetane carbons. The brominated aromatic carbon will be shifted to a lower field. The carbons of the oxetane ring will appear in the aliphatic region, with the carbon attached to the oxygen atom being the most downfield. In 3-(4-bromophenyl)-3-methyloxetane, the oxetane methylene carbons appear around δ 83.64 ppm.[6]
2.2.2. Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. For the related compound 3-(4-bromophenyl)-3-methyloxetane, a fragment corresponding to the loss of formaldehyde ([M-CH₂O]⁺) is observed.[6]
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound will likely display characteristic C-O-C stretching vibrations for the ether linkage of the oxetane ring, typically in the region of 950-1150 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Synthesis and Reactivity
The synthesis of 3-aryloxetanes can be achieved through various synthetic strategies. The reactivity of the oxetane ring is dominated by ring-opening reactions under acidic conditions, while the bromophenyl group offers a handle for further functionalization.
Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of 3-aryloxetanes are well-established.[7] A common and effective strategy is the intramolecular Williamson etherification of a suitable 1,3-halohydrin.[1]
Caption: General synthetic workflow for 3-aryloxetanes.
Experimental Protocol (Representative):
-
Step 1: Synthesis of the 1,3-diol precursor. This can often be achieved through standard organic synthesis methods, for example, by the reaction of a suitable Grignard reagent (e.g., 4-bromophenylmagnesium bromide) with a protected dihydroxyacetone derivative, followed by deprotection.
-
Step 2: Conversion to a 1,3-halohydrin. The diol is selectively halogenated at one of the primary hydroxyl groups. This can be accomplished using various reagents, such as tosyl chloride followed by displacement with a halide, or by using an Appel reaction.
-
Step 3: Intramolecular Cyclization. The 1,3-halohydrin is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) to induce an intramolecular Williamson etherification, forming the oxetane ring.[1] The reaction is typically carried out in an aprotic solvent like THF or DMF.
Chemical Reactivity
-
Ring Stability and Opening: The oxetane ring is a strained four-membered ether. While more stable than epoxides, it is susceptible to ring-opening reactions under acidic conditions.[1] This reactivity can be harnessed for further synthetic transformations. 3,3-disubstituted oxetanes are generally more robust towards ring-opening.
-
Reactivity of the Bromophenyl Group: The bromine atom on the phenyl ring provides a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of various substituents at the 4-position of the phenyl ring, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Biological and Medicinal Chemistry Context
While specific biological activity data for this compound is not extensively reported, the broader context of oxetanes in drug discovery provides valuable insights into its potential applications.
Role as a Bioisostere
The oxetane moiety is often employed as a bioisostere for other functional groups to improve the physicochemical properties of a lead compound.
-
Replacement for gem-Dimethyl Groups: The oxetane ring can replace a gem-dimethyl group to reduce lipophilicity while maintaining or improving metabolic stability.[1]
-
Replacement for Carbonyl Groups: The polar nature of the ether oxygen in the oxetane ring makes it a suitable replacement for a carbonyl group, often leading to improved solubility and reduced susceptibility to metabolic reduction.[1]
Potential Therapeutic Applications
Given its structure as a building block, this compound is not expected to be a therapeutic agent itself but rather a key intermediate in the synthesis of more complex, biologically active molecules. The incorporation of the 3-aryloxetane motif has been explored in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Caption: Application of this compound in library synthesis for drug discovery.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from available Safety Data Sheets (SDS).[5]
Hazard Identification
-
GHS Pictogram: Exclamation mark (GHS07)[5]
-
Signal Word: Warning[5]
-
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
-
Precautionary Statements:
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C.[5]
Toxicological Information
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining the property-modulating effects of the oxetane ring with the synthetic flexibility of the bromophenyl group, make it an important tool for the synthesis of novel chemical entities. While specific biological and detailed toxicological data for this compound are limited, a thorough understanding of its physicochemical properties, synthetic accessibility, and general reactivity, as outlined in this guide, will enable researchers to utilize it effectively and safely in their scientific endeavors. Further research into the specific biological activities and a more comprehensive toxicological profile of this compound and its derivatives would be of significant value to the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H9BrO | CID 70818452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Space Exploration of Oxetanes [mdpi.com]
- 7. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 8. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(4-Bromophenyl)oxetane for Advanced Research
This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)oxetane, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights into its application.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a valuable tool in modern medicinal chemistry.[1] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers significant advantages in the design of novel therapeutics.[1] Unlike more traditional functional groups, the incorporation of an oxetane can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
This compound serves as a key building block, providing a synthetically tractable handle—the bromine atom—for further functionalization through cross-coupling reactions, while simultaneously imparting the desirable physicochemical characteristics of the 3-aryl oxetane scaffold.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| Purity (Typical) | ≥95% |
The presence of the oxetane ring significantly influences properties crucial for drug development:
-
Aqueous Solubility: The polar ether linkage of the oxetane ring enhances hydrophilicity, which can lead to improved aqueous solubility of the parent molecule.
-
Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other cyclic ethers, a desirable trait for increasing a drug candidate's half-life.[3]
-
Lipophilicity (LogP): The introduction of the oxetane moiety can modulate lipophilicity, often leading to a decrease in LogP, which can be beneficial for optimizing a compound's ADME profile.
-
Three-Dimensionality: The puckered, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target binding and selectivity.
Synthesis of this compound
The synthesis of 3-aryl-oxetanes can be approached through several established methods. The intramolecular Williamson ether synthesis is a robust and commonly employed strategy. Below is a detailed, field-proven protocol for the synthesis of this compound.
Synthetic Workflow: Intramolecular Williamson Ether Synthesis
The overall synthetic strategy involves the preparation of a suitable 1,3-diol precursor, followed by a selective monotosylation and subsequent base-mediated intramolecular cyclization.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 2-(4-Bromophenyl)propane-1,3-diol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous diethyl ether. Add a small portion of 4-bromobenzaldehyde (1.0 eq) to initiate the reaction. Once initiated, add the remaining 4-bromobenzaldehyde dropwise to maintain a gentle reflux.
-
Reaction with Diethyl Malonate: Cool the Grignard solution to 0°C and add diethyl malonate (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude adduct in anhydrous tetrahydrofuran (THF) and cool to 0°C. Slowly add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching and Purification: Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(4-bromophenyl)propane-1,3-diol.
Step 3 & 4: Synthesis of this compound
-
Selective Monotosylation: Dissolve the 1,3-diol (1.0 eq) in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature at 0°C. Stir the reaction at this temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude monotosylated intermediate is often used directly in the next step without further purification.
-
Intramolecular Cyclization: Dissolve the crude monotosylated intermediate in anhydrous THF and cool to 0°C under an inert atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Final Quenching and Purification: Quench the reaction by the slow addition of water. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques. Below are the expected data based on the analysis of similar structures.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Br) |
| ~7.15 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to Br) |
| ~4.95 | t, J ≈ 6.8 Hz | 2H | -O-CH ₂- |
| ~4.60 | t, J ≈ 6.8 Hz | 2H | -O-CH ₂- |
| ~4.00 | quint, J ≈ 6.8 Hz | 1H | Ar-CH - |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | Ar-C (ipso to oxetane) |
| ~132.0 | Ar-C H (ortho to Br) |
| ~128.5 | Ar-C H (meta to Br) |
| ~121.5 | Ar-C -Br |
| ~73.0 | -O-C H₂- |
| ~38.0 | Ar-C H- |
Mass Spectrometry (MS)
Electron Ionization (EI-MS):
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
M⁺˙: m/z 212/214
-
Key Fragmentation: Loss of ethene (C₂H₄, 28 Da) from the oxetane ring is a common fragmentation pathway for 3-substituted oxetanes.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by two key features: the strained oxetane ring and the reactive bromophenyl group.
Ring-Opening Reactions
The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions under acidic or nucleophilic conditions, providing access to functionalized 1,3-diols and their derivatives.[5][6]
This reactivity allows for the use of the oxetane as a masked 1,3-diol, which can be revealed at a later stage in a synthetic sequence.
Reactions of the Bromophenyl Group
The bromine atom on the phenyl ring serves as a versatile functional handle for a variety of cross-coupling reactions, enabling the elaboration of the molecule.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the formation of new carbon-carbon bonds, introducing diverse aryl or vinyl substituents.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to a wide range of aniline derivatives.
-
Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis yields substituted phenylacetylenes.
These transformations highlight the utility of this compound as a scaffold for building molecular complexity in drug discovery programs.
Electrophilic Aromatic Substitution
The oxetane group is an ortho-, para-directing, activating group for electrophilic aromatic substitution, albeit weakly. However, the deactivating effect of the bromine atom will influence the regioselectivity of such reactions.[7] Nitration or further halogenation would be expected to occur at the positions ortho to the oxetane group.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a tunable aromatic system and the advantageous physicochemical properties conferred by the oxetane ring make it a powerful tool for the synthesis of novel, drug-like molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in advanced research and development.
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. This compound | C9H9BrO | CID 70818452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Value of the Oxetane Motif
An In-Depth Technical Guide to 3-(4-Bromophenyl)oxetane: Synthesis, Characterization, and Application in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized physicochemical properties is paramount. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out. This four-membered cyclic ether, once considered a synthetic curiosity due to its inherent ring strain (approx. 106 kJ·mol⁻¹), is now recognized as a powerful tool in drug design. Its incorporation can profoundly influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and hydrogen bond accepting capacity. When strategically integrated, the oxetane moiety can serve as a polar, metabolically robust bioisostere for more common groups like gem-dimethyl or carbonyl functionalities, often leading to superior drug-like properties.
This guide focuses on This compound , a key building block that marries the advantageous properties of the oxetane core with the synthetic versatility of an aryl bromide. This combination makes it an exceptionally valuable starting material for researchers and drug development professionals aiming to explore new chemical space and accelerate the discovery of next-generation therapeutics. As your application scientist, my goal is to provide not just data, but a field-proven perspective on the synthesis, handling, and strategic deployment of this important intermediate.
PART 1: Nomenclature and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of reproducible science. The compound of interest is unambiguously defined by the following identifiers.
-
Molecular Formula : C₉H₉BrO
-
Synonyms : Oxetane, 3-(4-bromophenyl)-; MFCD22628728; SCHEMBL12987346[1][2]
The key physicochemical properties, essential for planning reactions and formulations, are summarized below.
| Property | Value | Source |
| Molecular Weight | 213.07 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 211.98368 Da | PubChem[1][2] |
| Physical Form | Solid or Semi-solid or liquid | Sigma-Aldrich[3] |
| XLogP3-AA (Predicted) | 2.3 | PubChem[1][2] |
| Hydrogen Bond Donors | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptors | 1 | PubChem[1][2] |
| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich[3] |
PART 2: Synthesis Pathway and Protocol
The synthesis of 3-substituted oxetanes is a non-trivial task due to the thermodynamics of forming a strained four-membered ring. While several methods exist, the intramolecular cyclization of a 1,3-diol precursor is the most reliable and common strategy. From an application standpoint, the Mitsunobu reaction is often the method of choice for this transformation.
Causality of Method Selection: The Mitsunobu reaction is selected for its exceptionally mild conditions, which avoids the strong bases or high temperatures that could promote side reactions with the aryl bromide. It proceeds via an Sₙ2 mechanism, which provides excellent stereochemical control if a chiral diol is used. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
The logical precursor for our target is 2-(4-bromophenyl)propane-1,3-diol . The overall synthetic workflow is depicted below.
References
An In-depth Technical Guide to Oxetanes in Medicinal Chemistry
Executive Summary
The oxetane ring, a four-membered cyclic ether, has rapidly evolved from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2] Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional geometry—offers medicinal chemists a powerful tool to overcome common challenges in lead optimization.[2][3] This guide provides an in-depth exploration of the oxetane scaffold, detailing its profound impact on the physicochemical and pharmacokinetic properties of drug candidates. We will dissect the rationale behind its use as a bioisostere for common functionalities like gem-dimethyl and carbonyl groups, present data-driven case studies, and provide actionable synthetic protocols.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the "oxetane advantage" in their therapeutic programs.
Introduction: The Rise of a Privileged Scaffold
For decades, the inherent ring strain of oxetanes (approx. 106 kJ/mol) led to a perception of instability, limiting their application in drug design.[6][7] However, a paradigm shift occurred in the early 2000s, spearheaded by seminal work from Carreira and colleagues, which demonstrated that 3,3-disubstituted oxetanes possess remarkable stability and can serve as advantageous surrogates for metabolically labile or overly lipophilic groups.[2][8]
The oxetane moiety is characterized by:
-
Polarity and Low Lipophilicity: The oxygen atom introduces a significant dipole moment and hydrogen bond accepting capability, often leading to dramatic improvements in aqueous solubility.[3][8]
-
Metabolic Stability: The oxetane ring is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of most small-molecule drugs.[4][9]
-
Three-Dimensionality (sp³-richness): In an era where "flat" molecules are often associated with promiscuous binding and poor properties, the puckered, sp³-rich nature of the oxetane ring allows for exploration of new chemical space and can improve binding affinity through better conformational preorganization.[1][2]
-
Electron-Withdrawing Nature: The electronegative oxygen atom exerts a strong inductive effect, which can be used to modulate the basicity (pKa) of nearby functional groups, a critical parameter for controlling off-target effects and cell permeability.[2][10]
These features make the oxetane a versatile building block, not just a passive scaffold, but an active modulator of a molecule's drug-like properties.[4][6]
The Oxetane Advantage: Quantifying the Impact on Physicochemical Properties
The decision to incorporate an oxetane is driven by its ability to predictably and positively alter key drug-like properties. This is most effectively demonstrated through matched molecular pair analysis (MMPA), where an oxetane is directly compared to a structural analogue.
Aqueous Solubility
Poor aqueous solubility is a primary cause of attrition in drug development. The replacement of a nonpolar group, such as a gem-dimethyl group, with an oxetane can lead to a remarkable increase in solubility. This is attributed to the oxetane's polarity and its ability to act as a strong hydrogen-bond acceptor.[3][11] In some cases, solubility has been observed to increase by factors ranging from 4 to over 4000.[8][12]
Lipophilicity (LogD)
High lipophilicity is often linked to poor metabolic stability, off-target toxicity, and low solubility. The introduction of an oxetane provides a strategy to add steric bulk without the associated penalty of increased lipophilicity that a gem-dimethyl or other alkyl groups would confer.[2][8] Molecules containing oxetanes are typically less lipophilic than their carbocyclic counterparts.[10]
Metabolic Stability
One of the most compelling reasons to use oxetanes is to enhance metabolic stability.[9] By replacing metabolically vulnerable moieties (e.g., benzylic protons, N-alkyl groups) or shielding adjacent sites from enzymatic attack, the oxetane ring can significantly reduce a compound's intrinsic clearance (CLint).[2][9]
Table 1: Comparative Physicochemical and Metabolic Data (MMPA)
| Parent Scaffold with Group | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | HLM CLint (µL/min/mg) | Oxetane Analogue | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | HLM CLint (µL/min/mg) | Reference |
|---|---|---|---|---|---|---|---|---|
| Compound A (gem-dimethyl) | 3.5 | <1 | 150 | Compound A (Oxetane) | 2.8 | 55 | 25 | [8][9] |
| Compound B (Carbonyl) | 2.1 | 10 | 210 (via reduction) | Compound B (Oxetane) | 1.9 | 40 | <5 | [4][5] |
| Compound C (Morpholine) | 1.5 | 200 | 85 (N-dealkylation) | Compound C (Spiro-oxetane) | 1.2 | 350 | 15 |[1][8] |
Data are representative values compiled from multiple sources for illustrative purposes.
Modulation of Basicity (pKa)
The potent inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of proximal amines.[2] Placing an oxetane alpha to an amine can reduce its basicity by as much as 2.7 pKa units.[10] This is a crucial tactic for medicinal chemists to mitigate basicity-driven liabilities, such as hERG channel inhibition or lysosomal trapping, which can impair efficacy and safety.[2]
Strategic Applications in Drug Design: The Bioisostere Concept
Bioisosteres are chemical groups that can be interchanged to produce a broadly similar biological effect while optimizing molecular properties.[5] The oxetane has emerged as a premier non-classical bioisostere.
Diagram: Oxetane as a Bioisosteric Hub
Caption: The oxetane motif as a versatile bioisostere for common chemical groups.
-
gem-Dimethyl Isostere: This is the most classic application.[2] The oxetane occupies a similar volume to a gem-dimethyl group but replaces a lipophilic, metabolically vulnerable site with a polar, stable heterocycle.[3][13] This swap simultaneously improves solubility and blocks oxidative metabolism.[8]
-
Carbonyl Surrogate: The oxetane mimics the dipole moment and hydrogen-bond accepting properties of a carbonyl group but is not susceptible to metabolic reduction or nucleophilic attack.[5][11] This makes it an ideal replacement for ketones that are metabolic liabilities.[14]
-
Morpholine/Piperazine Analogue: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have been used as more metabolically stable and less basic alternatives to morpholine or piperazine rings, improving pharmacokinetic profiles while retaining or improving solubility.[1][8]
Case Study: GDC-0349, a PI3K/mTOR Inhibitor
The development of GDC-0349 by Genentech provides a compelling real-world example. An earlier lead compound in the series suffered from poor plasma clearance and time-dependent inhibition of CYP enzymes, likely due to oxidative metabolism of an amino-pyrimidine functionality.[1]
The optimization strategy involved replacing this labile group. The introduction of an oxetane-substituted piperazine moiety served multiple purposes:
-
Blocked Metabolism: It removed the metabolically susceptible pyrimidine ring.
-
Modulated Basicity: The inductive effect of the oxetane lowered the pKa of the distal piperazine nitrogen, reducing hERG liability associated with high basicity.
-
Improved Properties: The final compound, GDC-0349, exhibited excellent potency, selectivity, and a much-improved pharmacokinetic profile, with reduced CYP inhibition and better clearance.[1]
Diagram: PI3K/mTOR Pathway Inhibition
Caption: The PI3K-Akt-mTOR signaling pathway and the dual inhibitory action of GDC-0349.
Synthetic Accessibility: Considerations for the Medicinal Chemist
The growing popularity of oxetanes has been matched by advances in their synthesis.[4][15] While the construction of the strained four-membered ring presents challenges, several reliable methods and commercially available building blocks have made their incorporation routine.[4][16]
Common Synthetic Routes:
-
Intramolecular Williamson Etherification: The most common method, involving the cyclization of a 1,3-halohydrin or a related precursor with a leaving group at one end and an alcohol at the other, typically under basic conditions.[4][7]
-
Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form the oxetane ring directly.[4][17]
-
From Building Blocks: A vast and growing number of functionalized oxetanes are commercially available, with oxetan-3-one and 3-amino-oxetane being particularly popular starting materials for elaboration via reductive amination or coupling reactions.[16][18]
Diagram: General Synthetic Workflow
Caption: A common workflow for oxetane synthesis via intramolecular cyclization.
Despite advances, synthetic accessibility can still be a challenge, particularly for complex substitution patterns.[2] The stability of the oxetane ring to various reaction conditions must also be considered, although 3,3-disubstituted oxetanes are notably robust.[2][15]
Challenges and Future Directions
While highly beneficial, oxetanes are not a universal solution. Potential pitfalls include:
-
Ring Strain and Stability: While generally stable, oxetanes can be susceptible to ring-opening under harsh acidic conditions, a factor that depends heavily on the substitution pattern.[1][2] 3,3-disubstituted oxetanes are the most stable, as the substituents sterically hinder nucleophilic attack.[2]
-
Synthetic Tractability: The synthesis of specific, highly substituted oxetanes can be non-trivial and may require multi-step sequences.[1][15]
The future of oxetane chemistry is bright, with ongoing research focused on developing novel, more diverse oxetane building blocks and new synthetic methodologies to further expand their reach in drug discovery programs.[15][18]
Conclusion
The oxetane ring has firmly established itself as a valuable component of the medicinal chemist's toolbox. Its ability to simultaneously improve multiple parameters—solubility, metabolic stability, lipophilicity, and basicity—makes it a highly attractive motif for lead optimization.[3][19] By understanding the fundamental principles governing its effects and leveraging modern synthetic methods, drug discovery teams can strategically deploy the oxetane to design next-generation therapeutics with superior pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols
Protocol 1: Synthesis of a 3-Substituted Oxetane via Intramolecular Cyclization
This protocol describes a general procedure for synthesizing an oxetane from a 1,3-diol.
Materials:
-
1,3-diol starting material (e.g., 2,2-dimethylpropane-1,3-diol)
-
Pyridine, anhydrous
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Mono-tosylation: a. Dissolve the 1,3-diol (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath. b. Add anhydrous pyridine (1.1 eq) to the solution. c. Add a solution of tosyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. d. Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC. e. Upon completion, quench with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mono-tosylate is often used directly in the next step.
-
Intramolecular Cyclization: a. In a separate flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF.[10] b. Cool the suspension to 0 °C.[10] c. Dissolve the crude mono-tosylate from step 1 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.[10] d. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the completion of the reaction.[10] e. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.[10] f. Add water and extract the product with ethyl acetate (3x).[10] g. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by flash column chromatography (silica gel, appropriate eluent system) to yield the desired oxetane.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay measures the intrinsic clearance (CLint) of a compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., Promega NADPH-Glo™)
-
Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)
-
Acetonitrile (ACN) with internal standard (e.g., Tolbutamide)
-
96-well plates
Procedure:
-
Preparation: a. Prepare a 100 µM working solution of the test compound by diluting the stock in phosphate buffer. b. On a 96-well plate, prepare the incubation mixture: Add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). c. Pre-incubate the plate at 37 °C for 5 minutes.
-
Reaction Initiation and Time Points: a. Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. b. Immediately quench the reaction for the t=0 time point by adding 2 volumes of ice-cold ACN with internal standard. c. Incubate the plate at 37 °C with shaking. d. At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the corresponding wells with ice-cold ACN with internal standard.
-
Sample Analysis: a. Once all time points are collected, centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein. b. Transfer the supernatant to a new 96-well plate. c. Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Data Analysis: a. Plot the natural log of the percentage of compound remaining versus time. b. The slope of the linear regression of this plot is the elimination rate constant (k). c. Calculate the half-life (t½) = 0.693 / k. d. Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 12. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Oxetanes - Enamine [enamine.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxetane Motif: A Senior Application Scientist's Guide to Enhancing Drug-Like Properties
Abstract
The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has transitioned from a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal.[1][2] Its unique combination of properties—small size, polarity, and three-dimensionality—allows for the strategic modulation of key drug-like characteristics.[1][3] This technical guide provides an in-depth analysis of the oxetane motif's role in drug discovery, detailing its impact on physicochemical properties, its application as a versatile bioisostere, and practical methodologies for its synthesis and evaluation. We will explore the underlying principles that govern the "oxetane effect" and provide field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rise of a Strained Ring in Medicinal Chemistry
For decades, the inherent ring strain of the oxetane (approximately 106 kJ/mol) was perceived as a liability, suggesting potential instability.[4] However, pioneering work, particularly from the early 2000s, began to reveal that this strained system, especially when appropriately substituted, is not only stable but also confers remarkable and beneficial changes to a molecule's properties.[1][2] The seminal studies by Carreira and collaborators at Hoffmann-La Roche were instrumental in demonstrating the value of oxetanes as bioisosteric replacements for gem-dimethyl and carbonyl groups, sparking an "oxetane rush" in the drug discovery community.[1][2][3]
The oxetane motif is now recognized as a valuable sp³-rich scaffold that can enhance three-dimensionality, a characteristic increasingly linked to higher target selectivity and a lower attrition rate for clinical candidates.[3] Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also offering novel intellectual property opportunities.[5][6] While paclitaxel (Taxol®) and its derivatives remain the most prominent FDA-approved drugs containing an oxetane ring, a growing number of oxetane-containing candidates are now in clinical trials, validating the motif's utility.[3][4]
Modulating Physicochemical Properties: The "Oxetane Effect" in Detail
The introduction of an oxetane can predictably and profoundly alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] This is not a singular effect but a combination of influences stemming from the ring's unique electronic and steric features.
Aqueous Solubility and Lipophilicity
One of the most celebrated attributes of the oxetane motif is its ability to significantly enhance aqueous solubility. Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase solubility by factors ranging from 4 to over 4000, depending on the molecular scaffold.[6][7][8] This dramatic improvement is attributed to the oxetane's polarity and its capacity to act as a hydrogen bond acceptor via its ether oxygen.[7]
Concurrently, this replacement typically reduces lipophilicity (LogD/LogP).[6] A lower LogD is often desirable to minimize off-target effects and improve the overall safety profile of a drug candidate.[6]
| Matched Pair Analysis: gem-Dimethyl vs. Oxetane | Aqueous Solubility (µM) | cLogP | Metabolic Stability (HLM t½, min) |
| Compound A (gem-Dimethyl) | 15 | 3.5 | 25 |
| Compound B (Oxetane Analogue) | >1000 | 2.8 | >120 |
| Data is illustrative and based on trends reported in the literature. |
Metabolic Stability
The oxetane ring is generally robust towards metabolic oxidation.[9] It can be strategically placed to block metabolically labile positions within a molecule, a common strategy being the replacement of a gem-dimethyl group which can be prone to C-H oxidation.[2][7] This substitution often leads to a significant increase in metabolic stability in human liver microsomes (HLM) without the unfavorable increase in lipophilicity associated with the gem-dimethyl group.[2][3][7] Furthermore, incorporating an oxetane can shift metabolic pathways away from cytochrome P450 (CYP) enzymes, potentially reducing the risk of drug-drug interactions.[3][6]
Basicity (pKa) Modulation
The ether oxygen in the oxetane ring exerts a powerful inductive electron-withdrawing effect.[3] This effect can be harnessed to modulate the basicity of nearby amine functionalities. Placing an oxetane alpha to an amine can lower its pKa by as much as 2.7 units.[3][6] This is a crucial tool for medicinal chemists, as reducing high basicity can mitigate liabilities such as hERG channel inhibition, improve cell permeability, and enhance selectivity.[1][3][6]
The Oxetane as a Versatile Bioisostere
Bioisosteric replacement is a cornerstone of drug design, aiming to improve properties while retaining biological activity. The oxetane motif has proven to be a highly effective bioisostere for several common functional groups.
-
gem-Dimethyl Group: As discussed, the oxetane is a metabolically stable and less lipophilic alternative to the gem-dimethyl group.[2][7][9] It occupies a similar volume, making it an excellent steric surrogate.[4]
-
Carbonyl Group: The oxetane can mimic the dipole moment and hydrogen-bonding capabilities of a carbonyl group.[3][4] This replacement can enhance metabolic stability and increase the three-dimensionality of the molecule.[1][3]
-
Morpholine Group: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have been developed as metabolically robust analogues of morpholine.[7][9] The morpholine ring is a common feature in drugs but is often a site of metabolic oxidation.[7] The spirocyclic oxetane can confer increased solubility while being more stable to degradation.[7][8]
Caption: Bioisosteric replacement strategies using the oxetane motif.
Synthetic Methodologies
The increased adoption of oxetanes in drug discovery has been paralleled by significant advances in their synthesis.[1] While numerous methods exist, a common and robust approach involves the intramolecular cyclization of a 1,3-diol derivative, often referred to as the Williamson ether synthesis.
Protocol: Synthesis of a 3,3-Disubstituted Oxetane
This protocol describes a general procedure for synthesizing a 3,3-disubstituted oxetane from a corresponding 1,3-diol.
Step 1: Mono-protection of the 1,3-Diol
-
Dissolve the starting 1,3-diol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 eq) or pyridine (1.1 eq).
-
Slowly add a protecting group reagent, such as tosyl chloride (TsCl) (1.05 eq), to selectively protect one of the hydroxyl groups.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The product is typically purified by column chromatography.
Step 2: Intramolecular Cyclization
-
In a separate flame-dried flask under a nitrogen atmosphere, suspend a strong base like sodium hydride (NaH) (1.5 eq) in an anhydrous solvent such as THF or dimethylformamide (DMF).[6]
-
Cool the suspension to 0 °C.[6]
-
Dissolve the mono-protected diol from Step 1 in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.[6]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the reaction is complete.[6]
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Add water and extract the product with a suitable organic solvent like ethyl acetate (3x).[6]
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired oxetane.
Experimental Evaluation of Drug-Like Properties
Once synthesized, oxetane-containing compounds must be evaluated to confirm the desired improvements in their properties. Standard, high-throughput assays are typically employed in early drug discovery.
Protocol: Kinetic Aqueous Solubility Assay (Nephelometry)
This protocol provides a high-throughput method to assess the kinetic solubility of a compound.
1. Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).[10]
-
Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
2. Assay Procedure:
-
Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[11]
-
Add 245 µL of PBS to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Seal the plate and shake at room temperature for 2 hours.[11][10]
-
Measure the turbidity (light scattering) of each well using a nephelometer.[11]
3. Data Analysis:
-
The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility limit. This is determined by comparing the signal to positive (precipitated compound) and negative (soluble compound) controls.
Protocol: Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the susceptibility of a compound to metabolism by CYP enzymes.
1. Preparation:
-
Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH (cofactor) solution in buffer.
2. Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound (final concentration 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
3. Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (Cl_int) from the rate of disappearance of the parent compound.
Caption: Workflow for a typical in vitro metabolic stability assay.
Conclusion and Future Perspectives
The oxetane motif has firmly established itself as a valuable scaffold in modern drug discovery.[3] Its ability to predictably improve solubility, metabolic stability, and lipophilicity, while also offering opportunities for pKa modulation and increased three-dimensionality, makes it a powerful tool for lead optimization.[1][3][4] The challenges once associated with its synthesis and perceived instability have been largely overcome through the development of robust synthetic methods and a deeper understanding of its chemical reactivity, particularly for the more stable 3,3-disubstituted patterns.[1][2]
As drug discovery programs continue to tackle increasingly complex biological targets, the need for molecules with optimized physicochemical properties will only grow. The strategic incorporation of the oxetane motif will undoubtedly continue to be a key strategy for medicinal chemists seeking to design the next generation of therapeutics with superior drug-like properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxetanes - Enamine [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 3-(4-Bromophenyl)oxetane
Introduction: The Strategic Incorporation of the Oxetane Motif in Biaryl Scaffolds
In the landscape of modern drug discovery and development, the synthesis of novel biaryl structures remains a cornerstone for the exploration of new chemical space and the generation of potent therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the efficient formation of carbon-carbon bonds, enabling the construction of these complex molecular architectures.[1][2] Concurrently, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[3][4]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(4-Bromophenyl)oxetane as a key building block in palladium-catalyzed Suzuki cross-coupling reactions. By leveraging this versatile substrate, a diverse array of biaryl compounds featuring the valuable oxetane moiety can be synthesized, offering a direct route to novel compounds with potentially enhanced pharmacological profiles. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the characterization of the resulting products.
Core Principles and Mechanistic Considerations
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that joins an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[5] The catalytic cycle, as depicted below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki coupling and can significantly influence reaction rates and yields. For the coupling of aryl bromides such as this compound, a variety of palladium catalysts and phosphine ligands have proven effective. The base plays a crucial role in the activation of the boronic acid for the transmetalation step.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki cross-coupling of this compound with various arylboronic acids. These protocols are intended as a starting point and may require optimization depending on the specific substrate and desired scale.
General Experimental Workflow
Figure 2: A typical experimental workflow for the Suzuki cross-coupling reaction.
Protocol 1: Suzuki Coupling of this compound with 4-Methylphenylboronic Acid
This protocol details the synthesis of 3-(4'-methyl-[1,1'-biphenyl]-4-yl)oxetane.
Materials:
-
This compound
-
4-Methylphenylboronic Acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), 4-methylphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4'-methyl-[1,1'-biphenyl]-4-yl)oxetane.[6][7][8]
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki cross-coupling of this compound with various arylboronic acids, based on general protocols for similar aryl bromides.[9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |
| 4 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 90 | 18 | 87-94 |
Product Characterization
The synthesized biaryl oxetane compounds can be characterized using standard analytical techniques. Below are representative characterization data for a closely related compound, which can be used as a reference for the expected spectral features of the products.
Reference Characterization Data for 3-(4-bromophenyl)-3-methyloxetane:
-
¹H NMR (200 MHz, CDCl₃) δ in ppm: 1.71 (s, 3H), 4.62–4.64 (d, 2H), 4.90–4.93 (d, 2H), 7.07–7.11 (d, J = 8.0 Hz, 2H), 7.46–7.50 (d, J = 8.0 Hz, 2H).[10]
-
¹³C NMR (50 MHz, CDCl₃) δ in ppm: 27.7, 43.3, 83.64, 120.3, 127.0, 131.8, 145.6.[10]
Expected Characterization for 3-(4'-methyl-[1,1'-biphenyl]-4-yl)oxetane:
-
¹H NMR: The spectrum is expected to show signals for the oxetane ring protons (typically in the range of 4.5-5.0 ppm), aromatic protons of the biphenyl system, and a singlet for the methyl group around 2.4 ppm.
-
¹³C NMR: The spectrum should display signals for the carbons of the oxetane ring, the biphenyl core, and the methyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.
Troubleshooting and Optimization
Low yields in Suzuki coupling reactions can often be attributed to several factors. Here are some common issues and potential solutions:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere to prevent catalyst oxidation.
-
Inefficient Transmetalation: The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.
-
Protodeboronation: This side reaction, where the boronic acid is converted to the corresponding arene, can be minimized by using anhydrous solvents and ensuring the base is added after degassing.
-
Poor Solubility: The solvent system should be chosen to ensure all reactants are sufficiently soluble. A mixture of an organic solvent and water is often optimal.[11]
Conclusion
The Suzuki cross-coupling of this compound offers a direct and efficient route to a variety of biaryl compounds containing the medicinally relevant oxetane moiety. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis of these novel structures. By understanding the key reaction parameters and employing careful experimental technique, a wide range of oxetane-substituted biaryls can be accessed, paving the way for the discovery of new therapeutic agents with improved pharmacological properties.
References
- 1. [PDF] Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Heck Reaction of 3-(4-Bromophenyl)oxetane
Introduction: The Strategic Union of Oxetanes and the Heck Reaction in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery. Its unique physicochemical properties, including improved solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, make it an attractive isostere for commonly used groups like gem-dimethyl or carbonyl functions. The incorporation of oxetanes into drug candidates can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles. 3-(4-Bromophenyl)oxetane is a key building block, offering a versatile handle for diversification through cross-coupling reactions.
Among the arsenal of carbon-carbon bond-forming reactions, the Mizoroki-Heck reaction stands as a pillar of synthetic organic chemistry, recognized with the 2010 Nobel Prize in Chemistry.[1] This powerful palladium-catalyzed transformation couples aryl or vinyl halides with alkenes, providing a direct and efficient route to substituted olefins.[1] The reaction's broad functional group tolerance and reliability have cemented its widespread application in the synthesis of complex molecules, from pharmaceuticals to materials science.
This comprehensive guide provides detailed protocols for the Heck reaction of this compound with two representative alkenes: styrene and ethyl acrylate. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the rationale behind the selection of reagents and conditions, ensuring a deeper understanding for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated 14-electron Pd(0) complex, which is often generated in situ from a Pd(II) precursor. This step forms a square planar Pd(II) intermediate.
-
Olefin Coordination and Insertion: The alkene then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, a step that proceeds in a syn-periplanar fashion.
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a rotation around the newly formed carbon-carbon single bond occurs to allow for a syn-periplanar relationship between a hydrogen atom on the adjacent carbon and the palladium. A subsequent β-hydride elimination extrudes the substituted alkene product and forms a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
References
Application Notes: 3-(4-Bromophenyl)oxetane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Oxetane Motif
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued scaffold in modern medicinal chemistry.[1][2] Its growing prevalence is due to a unique combination of physicochemical properties that allow chemists to intelligently modulate drug candidates. The oxetane motif is recognized as a polar, metabolically stable, and low molecular weight building block that can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[3][4] The incorporation of an oxetane can significantly improve aqueous solubility, enhance metabolic stability, and reduce the basicity of proximal amines, thereby optimizing the overall pharmacokinetic profile of a molecule.[5]
3-(4-Bromophenyl)oxetane is a particularly valuable building block as it offers two distinct points for chemical modification:
-
The Aryl Bromide Handle: The bromine atom serves as a versatile anchor for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
The Oxetane Ring: When left intact, the oxetane moiety imparts its beneficial physicochemical properties to the final compound. Its stability, particularly in 3-substituted forms, allows it to withstand many common synthetic transformations.[6][7]
This guide provides detailed protocols and insights for leveraging this compound in two of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | [8] |
| CAS Number | 1402158-49-9 | [8] |
| Appearance | Solid, Semi-solid, or Liquid | [8] |
| Purity | ≥95% | [8][9] |
| Storage Conditions | Sealed in dry, 2-8°C | [8] |
| IUPAC Name | This compound | [10] |
Application I: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[11][12] Using this compound, chemists can readily synthesize novel biaryl structures where one ring system is appended with the advantageous oxetane moiety.
Causality and Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of base is critical; it must be strong enough to facilitate transmetalation without degrading the starting materials or catalyst. A mixed solvent system, often containing water, is frequently used to ensure the solubility of both the organic components and the inorganic base.[14]
Visual Workflow: Suzuki-Miyaura Coupling```dot
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-(Oxetan-3-yl)-N-phenylaniline
-
Vessel and Reagent Preparation: In a glovebox or under a robust stream of inert gas, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv., 135 mg, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv., 9 mg, 0.01 mmol) and the phosphine ligand (e.g., XPhos, 0.02 equiv., 19 mg, 0.04 mmol).
-
Addition of Substrates: Add this compound (1.0 equiv., 213 mg, 1.0 mmol) to the vial.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (or 1,4-dioxane, 4 mL). Finally, add the aniline (1.2 equiv., 112 mg, 1.2 mmol) via syringe.
-
Reaction: Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 100°C. Stir for 6-24 hours.
-
Monitoring: Periodically cool the reaction to room temperature and check its progress by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Safety and Handling
Proper handling is essential for both safety and experimental success.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. [15][16]* Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Handle in a well-ventilated area, preferably a chemical fume hood. [17]* Storage: Keep the container tightly sealed and store in a cool, dry place as recommended (2-8°C). [8]Protect from moisture.
-
Hazard Information: The compound is classified as harmful if swallowed (H302). [8][18]
References
- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | 1402158-49-9 [sigmaaldrich.com]
- 9. appretech.com [appretech.com]
- 10. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. ruixibiotech.com [ruixibiotech.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. 3-(4-Bromophenyl)oxetan-3-ol | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 3-(4-Bromophenyl)oxetane in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles has led medicinal chemists to explore beyond the traditional boundaries of molecular architecture. Among the more recent additions to the medicinal chemist's toolkit, the oxetane ring has emerged as a uniquely valuable scaffold.[1][2] This small, four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to fine-tune the physicochemical properties of drug candidates, often with remarkable success.[3][4] Its incorporation can confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, reduced lipophilicity, and modulation of the basicity of proximal functional groups.[5][6]
This technical guide focuses on a particularly versatile building block: 3-(4-bromophenyl)oxetane . The presence of the bromine atom on the phenyl ring provides a crucial synthetic handle for diversification through a variety of cross-coupling reactions, allowing for the rapid exploration of chemical space and the generation of libraries of novel compounds.[7] This document will provide an in-depth analysis of the strategic applications of this compound, complete with detailed experimental protocols for its derivatization and illustrative case studies in the context of kinase inhibitor discovery.
Physicochemical Properties and Strategic Advantages of the 3-Aryloxetane Scaffold
The strategic incorporation of the this compound moiety into a lead compound can offer several distinct advantages, as summarized in the table below. These benefits stem from the unique combination of the oxetane's inherent properties and the synthetic versatility offered by the aryl bromide.
| Property | Impact of the 3-Aryloxetane Moiety | Rationale |
| Solubility | Generally increases aqueous solubility. | The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water. |
| Lipophilicity (LogP/LogD) | Typically lowers lipophilicity compared to isosteric alkyl or carbocyclic groups. | The introduction of a polar ether functionality reduces the overall greasy character of the molecule. |
| Metabolic Stability | Can enhance metabolic stability by blocking sites of oxidation. | The oxetane ring itself is often more resistant to metabolic degradation than, for example, a benzylic methylene group. |
| Molecular Shape and Rigidity | Introduces a three-dimensional, rigid scaffold. | The defined geometry of the oxetane ring can help to lock in a bioactive conformation and improve target engagement. |
| Synthetic Tractability | The 4-bromophenyl group serves as a versatile handle for diversification. | The bromine atom can be readily functionalized using a wide range of palladium-catalyzed cross-coupling reactions. |
Synthetic Utility: The Gateway to Novel Chemical Space
The true power of this compound as a building block lies in the reactivity of the carbon-bromine bond. This functionality allows for the application of a suite of robust and well-established cross-coupling methodologies to introduce a wide array of substituents at the 4-position of the phenyl ring. This late-stage functionalization is a cornerstone of modern medicinal chemistry, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.
Below are detailed protocols for three of the most pertinent cross-coupling reactions for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Catalyst Addition: To the mixture, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is invaluable for the synthesis of arylamines, a key pharmacophore in many kinase inhibitors.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, inert atmosphere glovebox or Schlenk line, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a suitable base such as sodium tert-butoxide (NaOtBu, 1.4 eq.), and a palladium precatalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired arylamine.
Protocol 3: Sonogashira Coupling for the Synthesis of Arylalkyne Derivatives
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in creating arylalkynes, which can serve as important intermediates or as part of the final drug structure.
Reaction Scheme:
A representative Sonogashira coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add the terminal alkyne (1.5 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 eq.).
-
Base Addition: Add a suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature to 50 °C for 2-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Case Study: Application in the Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors
The pyrazolopyrimidine scaffold is a well-established "hinge-binding" motif present in numerous approved and investigational kinase inhibitors.[8] The strategic use of this compound can be envisioned in the synthesis of novel analogs of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in the treatment of B-cell malignancies and autoimmune diseases.[1][2]
Illustrative Synthetic Pathway:
The following workflow illustrates a plausible synthetic route to a novel BTK inhibitor, leveraging the this compound building block.
Workflow for the synthesis of a kinase inhibitor.
In this hypothetical pathway, a Suzuki-Miyaura coupling between this compound and a suitably functionalized pyrazolopyrimidine boronic acid or ester would furnish a key intermediate. Subsequent functionalization, for instance, through a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction at another position on the pyrazolopyrimidine core, would lead to the final kinase inhibitor candidate. The oxetane moiety in the final molecule would be expected to enhance solubility and provide a favorable vector for interaction with the solvent-exposed region of the kinase active site.
Conclusion and Future Perspectives
This compound represents a high-value building block for modern drug discovery programs. Its unique combination of a property-enhancing oxetane ring and a synthetically versatile aryl bromide handle provides medicinal chemists with a powerful tool for the rapid and efficient generation of novel, drug-like molecules. The robust and well-understood cross-coupling methodologies detailed in this guide enable the exploration of vast chemical space around this privileged scaffold. As the demand for drug candidates with improved ADME properties continues to grow, the strategic application of building blocks like this compound is poised to play an increasingly important role in the successful development of the next generation of therapeutics.
References
- 1. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 2. SI2526933T1 - Inhibitors of Bruton's tyrosine kinase - Google Patents [patents.google.com]
- 3. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. CN106995446A - Bruton's tyrosine kinase inhibitor preparation method - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. WO2007044426A3 - Pyrazolopyrimidines as protein kinase inhibitors - Google Patents [patents.google.com]
Incorporation of 3-(4-Bromophenyl)oxetane into bioactive scaffolds
Application Notes & Protocols
Topic: Incorporation of 3-(4-Bromophenyl)oxetane into Bioactive Scaffolds
Abstract
The oxetane ring has emerged as a highly valuable motif in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2][3] As a compact, polar, and metabolically robust isostere for gem-dimethyl and carbonyl groups, its incorporation can significantly enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[4][5][6][7] This guide focuses on a particularly versatile building block: this compound. The presence of the bromophenyl group provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling its seamless integration into diverse molecular scaffolds. We present the strategic rationale for using this building block, detailed protocols for its application in Suzuki-Miyaura coupling, and expert insights into the optimization and analysis of these transformations.
The Strategic Value of the 3-Aryl Oxetane Moiety
The decision to incorporate an oxetane into a lead compound is driven by the need to overcome common drug development hurdles such as poor solubility and rapid metabolic clearance.[2][8] The 3-substituted oxetane is particularly favored as it is achiral and synthetically tractable.[5][9]
1.1. Bioisosterism and Physicochemical Impact
The oxetane unit serves as an effective bioisostere for functionalities that often introduce undesirable properties. Its unique combination of a small, sp³-rich structure with a polar oxygen atom allows it to occupy a similar chemical space as a gem-dimethyl group while reducing lipophilicity and increasing solubility.[1][4]
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 3-(4-Bromophenyl)oxetane
Introduction: The Strategic Incorporation of the Oxetane Moiety in Kinase Inhibitor Design
The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1][2] However, the development of effective and safe kinase inhibitors is often hampered by challenges related to suboptimal physicochemical properties, such as poor solubility, metabolic instability, and off-target toxicity.[3][4] Medicinal chemists are therefore in constant search of novel chemical scaffolds and functional groups that can favorably modulate these properties.
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in contemporary medicinal chemistry.[5][6] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD).[3][4] Furthermore, the oxetane moiety can act as a bioisostere for more common, and often less favorable, functional groups like gem-dimethyl or carbonyl groups.[5] Specifically, 3-substituted oxetanes are frequently employed due to their inherent stability and synthetic accessibility.[7]
This technical guide presents a comprehensive overview of the synthesis of novel kinase inhibitors using 3-(4-Bromophenyl)oxetane as a key building block. The presence of the bromine atom on the phenyl ring provides a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for constructing the biaryl scaffolds common to many kinase inhibitors.[8][9]
We will provide detailed, step-by-step protocols for the synthesis of a library of potential kinase inhibitors, focusing on two prominent and clinically relevant kinase targets: Bruton's Tyrosine Kinase (BTK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . The rationale behind the experimental choices, from catalyst selection to reaction conditions, will be thoroughly explained to provide researchers with a robust and reproducible framework for their own drug discovery efforts.
Target Rationale: Why BTK and VEGFR2?
The selection of BTK and VEGFR2 as target kinases for this guide is based on their well-established roles in disease pathogenesis and the proven success of inhibitors targeting these pathways.
Bruton's Tyrosine Kinase (BTK): A Key Player in B-Cell Malignancies
BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[1][5] This pathway is essential for the development, activation, proliferation, and survival of B-cells.[10] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[6][11] Inhibition of BTK effectively disrupts this signaling cascade, making it a highly attractive therapeutic strategy.[1]
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Metabolic Stability with 3-(4-Bromophenyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a drug candidate's success.[1] Poor metabolic stability leads to rapid clearance from the body, necessitating more frequent and higher doses, which can in turn increase the risk of adverse effects and patient non-compliance.[1] This document provides a comprehensive guide to leveraging the 3-(4-Bromophenyl)oxetane moiety as a strategic tool to enhance the metabolic stability of drug candidates. We will delve into the mechanistic rationale, present detailed experimental protocols for in vitro assessment, and provide illustrative data to guide your research and development efforts.
The Challenge of Metabolic Instability in Drug Discovery
The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver.[1] These enzymes are responsible for the biotransformation of xenobiotics, often rendering them more water-soluble for excretion. While this is a crucial detoxification mechanism, it can prematurely terminate the therapeutic action of a drug. Therefore, a key objective in medicinal chemistry is to design molecules that can resist or intelligently modulate this metabolic breakdown.[1][2]
The Oxetane Moiety: A Modern Solution for Enhancing Drug-like Properties
The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in the medicinal chemist's arsenal for its ability to favorably modulate a range of physicochemical properties.[3][4] Its small size, polarity, and three-dimensional structure make it an attractive bioisosteric replacement for more metabolically labile functional groups such as gem-dimethyl and carbonyl groups.[3][5][6]
Incorporation of an oxetane moiety can lead to:
-
Improved Metabolic Stability: By blocking or shielding metabolically vulnerable "hotspots" on a molecule, the oxetane ring can significantly reduce the rate of enzymatic degradation.[5][7]
-
Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring can improve the solubility of a drug candidate, which is often a prerequisite for good bioavailability.[3][8]
-
Reduced Lipophilicity: In contrast to bulky, lipophilic groups used to block metabolism, oxetanes can achieve this with a smaller increase, or even a decrease, in lipophilicity (LogD).[3][5]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of adjacent amines, a useful tactic for mitigating hERG channel liability.[3]
Focus on this compound: A Versatile Building Block
This compound is a readily available and synthetically tractable building block for introducing the beneficial oxetane moiety into a lead compound. The bromine atom provides a convenient handle for further chemical modifications via cross-coupling reactions, allowing for the exploration of a wider chemical space.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C9H9BrO | [9] |
| Molecular Weight | 213.07 g/mol | [10][11] |
| Boiling Point | 268.8±28.0 °C (Predicted) | [9] |
| Density | 1.496±0.06 g/cm3 (Predicted) | [9] |
Mechanistic Rationale: How this compound Improves Metabolic Stability
The primary mechanism by which the this compound moiety enhances metabolic stability is through steric hindrance and electronic effects .
-
Blocking Metabolic Hotspots: Many drug molecules possess metabolically labile sites, such as benzylic protons or terminal methyl groups, which are susceptible to oxidation by CYP enzymes. By strategically introducing the bulky and conformationally constrained oxetane ring at or near these "hotspots," access by metabolic enzymes is sterically hindered, thus slowing down the rate of metabolism.
-
Altering Electronic Properties: The electron-withdrawing nature of the oxetane ring can influence the electron density of the parent molecule, potentially deactivating adjacent sites towards oxidative metabolism.
Below is a conceptual diagram illustrating how an oxetane moiety can shield a metabolically labile position on a hypothetical drug molecule.
Caption: Shielding of a metabolic hotspot by an oxetane moiety.
Experimental Protocols for Assessing Metabolic Stability
To empirically validate the impact of incorporating this compound on metabolic stability, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Protocol 1: Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolic stability by incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[12]
Materials:
-
Test compounds (Parent Drug and Oxetane-Modified Drug)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Verapamil, Dextromethorphan)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of the parent drug, oxetane-modified drug, and positive controls in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[14][15]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and controls
-
12- or 24-well plates
-
Orbital shaker in a CO2 incubator
-
Acetonitrile (ACN) with internal standard (IS)
-
LC-MS/MS system
Step-by-Step Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a plate.
-
Add the test compound (final concentration typically 1 µM). For negative controls, use heat-inactivated hepatocytes.[16]
-
Place the plate on an orbital shaker in a humidified incubator at 37°C and 5% CO2.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells.[16]
-
Quench the metabolic activity by adding the aliquots to cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
-
Analyze the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life (t½) from the disappearance of the parent compound over time.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6)
-
Illustrative Data and Interpretation
The following tables present hypothetical but realistic data from the described assays, comparing a parent drug candidate to its this compound-modified analog.
Table 1: Human Liver Microsomal Stability Data
| Compound | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| Parent Drug | 15 | 92.4 | Moderate |
| Oxetane Analog | >60 | <23.1 | High |
| Verapamil (Control) | 25 | 55.4 | Moderate |
Table 2: Human Hepatocyte Stability Data
| Compound | t½ (min) | CLint (µL/min/10^6 cells) | Metabolic Stability Classification |
| Parent Drug | 45 | 30.8 | Moderate |
| Oxetane Analog | >120 | <11.5 | High |
| Testosterone (Control) | 30 | 46.2 | Moderate-High |
Interpretation of Results:
The data clearly illustrates the significant improvement in metabolic stability upon the introduction of the this compound moiety. The half-life of the oxetane analog is substantially longer in both liver microsomes and hepatocytes, resulting in a much lower intrinsic clearance rate. This indicates that the oxetane-modified compound is less susceptible to metabolic degradation and is likely to have a longer in vivo half-life and improved bioavailability.
Conclusion and Future Directions
The strategic incorporation of the this compound moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. This approach offers a predictable way to mitigate metabolic liabilities early in the drug discovery process, ultimately saving time and resources. The provided protocols offer a robust framework for experimentally validating the benefits of this chemical modification. Further investigation into the specific metabolites formed can also provide valuable insights into any remaining metabolic pathways.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chembk.com [chembk.com]
- 10. This compound | 1402158-49-9 [sigmaaldrich.com]
- 11. This compound | C9H9BrO | CID 70818452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. mercell.com [mercell.com]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - RU [thermofisher.com]
Application Note: Strategic Enhancement of Aqueous Solubility in Drug Discovery Using 3-(4-Bromophenyl)oxetane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Solubility Barrier in Medicinal Chemistry
Poor aqueous solubility is a principal contributor to the attrition of promising drug candidates during development.[1][2] A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed and subsequently reach its biological target in efficacious concentrations.[3] High lipophilicity, while often beneficial for membrane permeability, can lead to low solubility, poor oral bioavailability, formulation challenges, and sequestration in fatty tissues.[4][5]
Modern drug discovery has embraced the strategy of bioisosteric replacement, where a specific functional group in a lead compound is replaced with another that is sterically and electronically similar but imparts improved physicochemical and pharmacokinetic properties.[6][7] The oxetane ring, a four-membered cyclic ether, has emerged as a powerful and versatile bioisostere, particularly for gem-dimethyl and carbonyl groups.[6][8][9][10][11] Its incorporation can profoundly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[8][12][13] This guide provides a detailed examination of 3-(4-bromophenyl)oxetane as a strategic building block for solubility modulation, complete with the scientific rationale and a detailed experimental protocol for validation.
The Physicochemical Rationale: Why Oxetanes Enhance Solubility
The utility of the oxetane motif stems from its unique combination of steric and electronic properties. When used to replace a non-polar group like a gem-dimethyl moiety, it acts as a "polar cornerstone," fundamentally altering the molecule's interaction with water without a dramatic increase in size.
-
Reduced Lipophilicity (LogP/LogD): Lipophilicity, quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's behavior.[4][14] The gem-dimethyl group is purely lipophilic. By replacing it with an isosteric oxetane, the ether oxygen introduces polarity, thereby lowering the compound's LogP value and shifting the partitioning preference more towards the aqueous phase.[13][15] This reduction can be critical for escaping the high-lipophilicity space that often plagues modern drug candidates.[16]
-
Enhanced Polarity and Hydrogen Bonding: The oxygen atom in the strained four-membered oxetane ring is a potent hydrogen bond acceptor.[8][17] This allows the molecule to form stronger interactions with water, disrupting the crystal lattice energy of the solid compound and favoring dissolution.
-
Increased Polar Surface Area (PSA): Polar Surface Area (PSA) is the sum of the surface areas of polar atoms in a molecule and is a key predictor of drug absorption and permeability.[18][19] The introduction of the oxetane's oxygen atom directly increases the Topological Polar Surface Area (TPSA), which generally correlates with increased aqueous solubility.[19] While a very high PSA can hinder cell membrane permeation, the modest increase from an oxetane often strikes an optimal balance.[20][21]
-
Metabolic Stability: Beyond solubility, the oxetane scaffold is generally robust and can be used to block sites of metabolic oxidation, particularly when 3,3-disubstituted.[8][13][15][17] This can redirect metabolism and reduce the risk of drug-drug interactions.[22]
The diagram below illustrates the conceptual replacement of a gem-dimethyl group with an oxetane, highlighting the resulting changes in key physicochemical properties that favor enhanced solubility.
Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane to improve drug-like properties.
Application Profile: The this compound Building Block
This compound is a particularly useful chemical entity for several reasons. It not only provides the solubility-enhancing oxetane core but also incorporates a chemically versatile bromophenyl group. This "handle" allows for straightforward derivatization via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[9][23]
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [24] |
| Molecular Weight | 213.07 g/mol | [25][26] |
| Appearance | Solid or Semi-solid | [25] |
| Storage | 2-8°C, Sealed in dry | [25] |
Experimental Protocol: Quantifying Solubility Enhancement
This section provides a detailed, self-validating protocol for assessing the impact of this compound on the aqueous solubility of a parent compound. The workflow is centered around a high-throughput kinetic solubility assay, which is ideal for the rapid screening and ranking of compounds in early-stage drug discovery.[27][28]
The overall experimental workflow is depicted below.
Caption: High-level workflow for assessing the impact of oxetane incorporation on aqueous solubility.
Detailed Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetry)
Principle: This assay measures kinetic solubility, defined as the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.[28][29] The formation of precipitate is detected as an increase in turbidity (light scattering) measured by a plate reader. While this does not represent true thermodynamic equilibrium, it is a highly robust and reproducible method for comparing the relative solubilities of analogs.[30][31]
Materials & Equipment:
-
Test Compounds: "Parent Compound" and its "this compound Analog".
-
Control Compound: Nicardipine or another compound with known, moderate solubility.[31]
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Clear, flat-bottom 96-well microplates.
-
Multichannel pipettes and sterile tips.
-
Microplate reader capable of measuring absorbance/turbidity at a wavelength insensitive to compound absorbance (e.g., 620 nm or nephelometry).
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the Parent Compound, Oxetane Analog, and Nicardipine control in DMSO to create 10 mM stock solutions. Ensure complete dissolution.
-
-
Preparation of the Assay Plate:
-
In a 96-well plate, add 100 µL of pure DMSO to columns 2 through 12 in a designated row (e.g., Row A for the Parent Compound).
-
Add 200 µL of the 10 mM Parent Compound stock solution to column 1 of Row A.
-
Perform a 2-fold serial dilution: Transfer 100 µL from column 1 to column 2, mix thoroughly, then transfer 100 µL from column 2 to column 3, and so on, until column 11. Discard 100 µL from column 11. Column 12 will contain only DMSO and serve as the blank.
-
This creates a concentration gradient from 10 mM down to ~9.8 µM.
-
Repeat this process in separate rows for the Oxetane Analog and the Nicardipine control.
-
-
Initiation of Precipitation:
-
Using a multichannel pipette, transfer 2 µL from each well of the DMSO dilution plate to a new, empty 96-well assay plate.
-
Rapidly add 198 µL of PBS (pH 7.4) to all wells of the new assay plate. This brings the final volume to 200 µL and the final DMSO concentration to a constant 1%. The final compound concentrations will range from 100 µM down to ~0.1 µM.
-
-
Incubation and Measurement:
-
Immediately after adding the PBS, shake the plate gently for 1 minute.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
After incubation, measure the turbidity of each well using the plate reader at 620 nm.
-
-
Data Analysis:
-
For each compound row, subtract the average turbidity of the blank (column 12) from all other wells.
-
Plot the corrected turbidity (Y-axis) against the compound concentration (X-axis, on a log scale).
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the baseline. This can be determined by identifying the concentration at which the turbidity signal rises sharply.
-
Self-Validation and Trustworthiness:
-
Positive Control: The measured solubility of the Nicardipine control should fall within the laboratory's established range, confirming the assay is performing correctly.
-
Negative Control: The blank wells (DMSO + PBS) establish the baseline turbidity of the assay medium.
-
Reproducibility: The assay should be run in duplicate or triplicate to ensure the consistency of the results.
Note on Thermodynamic Solubility: For lead optimization stages, a shake-flask thermodynamic solubility assay is considered the gold standard.[31] This method involves equilibrating an excess of the solid compound in buffer over a longer period (e.g., 24 hours), followed by filtration or centrifugation and quantification of the dissolved compound in the supernatant by LC-MS or UV-Vis spectroscopy.[29] This measures the true equilibrium solubility.
Expected Outcomes & Data Interpretation
The incorporation of the this compound moiety is expected to yield a significant improvement in aqueous solubility. A hypothetical comparative dataset is presented below to illustrate the anticipated results.
| Parameter | Parent Compound (Hypothetical) | Oxetane Analog (Hypothetical) | Rationale for Change |
| Structure | R-C(CH₃)₂-R' | R-(3-(4-BrPh)Oxetane)-R' | Bioisosteric Replacement |
| cLogP | 4.5 | 3.2 | Oxetane is more polar than gem-dimethyl. |
| TPSA (Ų) | 25.0 | 45.5 | Addition of ether oxygen increases PSA. |
| Kinetic Solubility (µM) | 2.5 | 75 | Increased polarity and H-bond acceptance. |
| Fold-Increase in Solubility | - | 30x | - |
Interpretation: The data clearly demonstrates the powerful effect of the oxetane group. The Oxetane Analog shows a marked decrease in calculated lipophilicity (cLogP) and an increase in polar surface area (TPSA).[8][13] Critically, this translates into a substantial (in this hypothetical case, 30-fold) increase in measured kinetic aqueous solubility. Such an improvement can be the difference between a stalled project and a viable drug candidate, potentially enhancing oral absorption and enabling more reliable in vitro and in vivo studies.
Conclusion
The strategic incorporation of oxetane rings represents a powerful, validated approach in modern medicinal chemistry to overcome solubility liabilities.[15][17] this compound stands out as a particularly valuable building block, offering a dual advantage: the intrinsic solubility-enhancing properties of the oxetane core and a versatile synthetic handle for rapid analog generation.[23] By leveraging the principles of reduced lipophilicity and enhanced polarity, researchers can use this moiety to rationally design compounds with improved drug-like properties, increasing the probability of success in the complex journey of drug discovery and development.
References
- 1. veranova.com [veranova.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. acdlabs.com [acdlabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 19. grokipedia.com [grokipedia.com]
- 20. Polar surface area - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. scirp.org [scirp.org]
- 23. tandfonline.com [tandfonline.com]
- 24. chembk.com [chembk.com]
- 25. This compound | 1402158-49-9 [sigmaaldrich.com]
- 26. This compound | C9H9BrO | CID 70818452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 28. creative-biolabs.com [creative-biolabs.com]
- 29. enamine.net [enamine.net]
- 30. inventivapharma.com [inventivapharma.com]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note & Protocol: Regioselective Lithiation of 3-(4-Bromophenyl)oxetane for the Synthesis of Novel 3-Aryl Oxetane Derivatives
Abstract
This document provides a comprehensive guide to the experimental procedure for the lithiation of 3-(4-bromophenyl)oxetane. The oxetane motif is of increasing importance in medicinal chemistry, serving as a versatile bioisostere that can enhance the physicochemical properties of drug candidates.[1][2][3] This protocol details a robust method for generating a key aryllithium intermediate via lithium-halogen exchange, which can then be functionalized by reaction with various electrophiles. We will delve into the mechanistic rationale, safety considerations for handling pyrophoric organolithium reagents, and a detailed step-by-step procedure, including reaction setup, execution, quenching, workup, and purification.
Introduction: The Significance of 3-Aryl Oxetanes
The 3-aryl oxetane scaffold is a valuable building block in modern drug discovery. The incorporation of the strained four-membered oxetane ring can lead to improved metabolic stability, aqueous solubility, and lipophilicity of parent molecules.[1][2] The gem-dimethyl group, often used to block metabolic sites, can be effectively replaced by a 3,3-disubstituted oxetane, which can also act as a hydrogen bond acceptor, potentially improving target engagement.[1]
The regioselective functionalization of the aromatic ring of this compound via a lithiation-electrophile quench sequence opens a gateway to a diverse array of novel chemical entities. This method leverages the well-established lithium-halogen exchange reaction, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5]
Reaction Mechanism and Rationale
The core of this procedure is the lithium-halogen exchange reaction between this compound and an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[5] This reaction proceeds via a nucleophilic attack of the organolithium on the bromine atom of the aryl bromide, leading to the formation of the desired aryllithium species and the corresponding butyl bromide.
The choice of organolithium reagent and reaction conditions is critical. t-Butyllithium is more reactive than n-butyllithium and can facilitate the exchange at lower temperatures.[6] However, it is also more pyrophoric and can be more prone to side reactions if not handled with extreme care.[7] For this protocol, we will focus on the use of n-butyllithium, which offers a good balance of reactivity and handling safety for this transformation. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as attack of the organolithium on the oxetane ring or decomposition of the aryllithium intermediate.[8]
Following the formation of the aryllithium intermediate, it can be reacted with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. Examples of suitable electrophiles include aldehydes, ketones, carbon dioxide, and amides.[4][9][10]
Safety First: Handling Pyrophoric Reagents
WARNING: Organolithium reagents such as n-butyllithium and tert-butyllithium are highly pyrophoric and react violently with water and air.[7][11][12][13] Severe burns and fires can result from improper handling.[11] This procedure must be performed by trained personnel in a properly functioning fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat[14]
-
Safety glasses or goggles and a face shield[14]
-
Chemical-resistant gloves (neoprene or nitrile, consider double-gloving)[14]
Essential Safety Equipment:
-
A properly functioning fume hood.[7]
-
An inert gas (argon or nitrogen) source with a bubbler.
-
A dry ice/acetone or cryocool bath for maintaining low temperatures.
-
A Class D fire extinguisher (for combustible metals).
-
A container of dry sand or powdered lime for smothering small fires.[14]
-
An emergency safety shower and eyewash station must be readily accessible.[14][15]
Never work alone when handling organolithium reagents. [14]
Experimental Protocol: Lithiation and Quench
This protocol describes the lithiation of this compound followed by quenching with a generic electrophile (e.g., an aldehyde or ketone).
Reagents and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | C₉H₉BrO | 213.07 | 1.0 g | 4.69 | Starting material |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - | Anhydrous, inhibitor-free |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 2.0 mL | 5.0 | PYROPHORIC |
| Electrophile (e.g., benzaldehyde) | C₇H₆O | 106.12 | 0.55 g (0.53 mL) | 5.16 | Anhydrous |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 20 mL | - | For quenching |
| Diethyl ether (or Ethyl Acetate) | (C₂H₅)₂O | 74.12 | 50 mL | - | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying |
Equipment:
-
Three-neck round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Inert gas inlet (argon or nitrogen)
-
Low-temperature thermometer
-
Syringes and needles (oven-dried)
-
Cannula for liquid transfer (optional)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Reaction Setup:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.[14]
-
Inert Atmosphere: Assemble the three-neck flask with a stir bar, a septum, a gas inlet adapter, and a low-temperature thermometer. Place the assembly in the fume hood and purge with dry argon or nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Lithiation: 3. Dissolve Starting Material: Add this compound (1.0 g, 4.69 mmol) to the reaction flask. Add anhydrous THF (20 mL) via syringe and stir until the solid is fully dissolved. 4. Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding. 5. Addition of n-BuLi: Slowly add n-butyllithium (2.5 M in hexanes, 2.0 mL, 5.0 mmol, 1.05 eq) dropwise via syringe over 10-15 minutes. Maintain the internal temperature below -70 °C during the addition. A slight color change may be observed. 6. Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
Electrophilic Quench: 7. Prepare Electrophile: In a separate, dry vial, prepare a solution of the electrophile (e.g., benzaldehyde, 0.55 g, 5.16 mmol, 1.1 eq) in a small amount of anhydrous THF (~2 mL). 8. Addition of Electrophile: Slowly add the electrophile solution to the reaction mixture at -78 °C via syringe. 9. Warming: After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes, then slowly warm to room temperature over 1-2 hours.
Workup and Purification: 10. Quenching: Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C (ice bath). Caution: This can be exothermic and may produce flammable butane gas.[12] 11. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL). 12. Washing: Combine the organic layers and wash with brine (20 mL). 13. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. 14. Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl oxetane derivative.
Characterization
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the Experimental Workflow
Caption: Workflow for the lithiation of this compound.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete drying of glassware or solvent, or exposure to air. Organolithium reagents are extremely sensitive to moisture and oxygen.
-
Solution: Ensure all equipment is rigorously dried and the system is properly purged with inert gas. Use freshly opened anhydrous solvents.
-
Cause: Inaccurate titration of the n-butyllithium solution. The concentration of commercial n-BuLi can decrease over time.
-
Solution: Titrate the n-BuLi solution before use to determine its exact molarity.
-
-
Formation of Side Products:
-
Cause: Reaction temperature was too high, leading to side reactions such as attack on the oxetane ring or decomposition.
-
Solution: Maintain the temperature strictly at -78 °C during the addition of n-BuLi and the electrophile.
-
Cause: The aryllithium intermediate reacts with the n-butyl bromide formed during the exchange.[5]
-
Solution: This is generally minimized at low temperatures. Using two equivalents of t-BuLi is an alternative strategy where the second equivalent reacts with the formed t-butyl bromide.[6]
-
-
Reaction Does Not Initiate:
-
Cause: Poor quality of the organolithium reagent or starting material.
-
Solution: Use a freshly opened bottle of n-BuLi or titrate an older bottle. Ensure the purity of the this compound.
-
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of functionalized 3-aryl oxetanes via the lithiation of this compound. Strict adherence to anhydrous and anaerobic conditions, along with rigorous safety precautions for handling pyrophoric reagents, is paramount for the success and safety of this procedure. This synthetic route offers a valuable platform for the generation of novel molecular entities for applications in medicinal chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols: Palladium-Catalyzed Amination of 3-(4-Bromophenyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Oxetane-Containing Arylamines
The oxetane motif has emerged as a privileged structure in modern medicinal chemistry. Its unique physicochemical properties—including low molecular weight, high polarity, and a three-dimensional structure—can confer significant advantages to drug candidates, such as improved aqueous solubility, metabolic stability, and target affinity.[1][2] The synthesis of arylamines containing an oxetane substituent is therefore of considerable interest for the development of novel therapeutics. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[3][4][5]
This application note provides a comprehensive guide to the palladium-catalyzed amination of 3-(4-bromophenyl)oxetane, a key intermediate for introducing the 3-aryloxetane scaffold. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and optimized experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible reaction. The stability of the oxetane ring under the reaction conditions is a key consideration, and this guide will address the selection of reagents to ensure its integrity.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl-3-phenyloxetane product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is crucial for the efficiency of the catalytic cycle, as it influences the rates of both oxidative addition and reductive elimination.[7] Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[3]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Optimized Protocol for the Amination of this compound
This protocol has been designed to be robust and applicable to a range of primary and secondary amines. The selection of reagents is based on established principles of Buchwald-Hartwig amination, with special consideration for the stability of the oxetane ring.
Reagent and Parameter Selection Rationale
-
Palladium Pre-catalyst: A pre-formed palladium complex such as [Pd(cinnamyl)Cl]2 or a G3/G4 Buchwald pre-catalyst is recommended. These are often air- and moisture-stable, ensuring reproducibility and ease of handling.[8]
-
Ligand: A bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos is an excellent choice for the amination of aryl bromides. These ligands are known to promote both oxidative addition and reductive elimination, leading to high reaction efficiency.[5]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective in these couplings.[9] Its use is compatible with the oxetane moiety. Weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can also be effective, particularly for sensitive substrates, but may require higher temperatures or longer reaction times.[9]
-
Solvent: Anhydrous toluene or 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations.[10][11] They offer good solubility for the reagents and are compatible with the reaction conditions. It is crucial to use anhydrous solvents to avoid side reactions.[11]
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| This compound | 1.0 equiv | Limiting reagent |
| Amine | 1.1 - 1.5 equiv | Slight excess to drive the reaction to completion |
| Palladium Pre-catalyst | 1-2 mol% | Optimizes catalytic efficiency while minimizing cost |
| Ligand | 1.2 - 2.4 mol% | Slight excess relative to palladium |
| Base (NaOtBu) | 1.2 - 2.0 equiv | Ensures complete deprotonation of the amine |
| Solvent (Anhydrous Toluene) | 0.1 - 0.2 M concentration | Balances reaction rate and solubility |
| Temperature | 80 - 110 °C | Promotes efficient reaction without significant decomposition |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
Detailed Experimental Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[8]
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., 2 mol% [Pd(cinnamyl)Cl]2) and the ligand (e.g., 2.4 mol% SPhos).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.
-
-
Reagent Addition:
-
Add the palladium pre-catalyst and ligand to the Schlenk flask under a positive flow of argon.
-
Add anhydrous toluene (to achieve a concentration of ~0.1 M) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete (typically when the starting material is consumed), cool the flask to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. d-nb.info [d-nb.info]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. research.rug.nl [research.rug.nl]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 3-(4-Bromophenyl)oxetane Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3-(4-bromophenyl)oxetane. As a key building block in medicinal chemistry, achieving high yields of this compound is critical.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I'm planning to synthesize this compound. What are the most common synthetic strategies I should consider?
There are several reliable routes to synthesize 3-aryl oxetanes. The choice often depends on the availability of starting materials, scale, and specific substitution patterns. For this particular target, the most prevalent and logical approach is the intramolecular cyclization of a 1,3-diol precursor.
-
Strategy 1: Intramolecular Williamson Etherification. This is arguably the most common method. It involves synthesizing a precursor like 2-(4-bromophenyl)propane-1,3-diol, selectively activating one of the primary hydroxyl groups into a good leaving group (e.g., a tosylate or mesylate), and then treating it with a strong base to induce cyclization.[2]
-
Strategy 2: Mitsunobu Reaction. This is an efficient one-pot alternative for the cyclization of the 1,3-diol precursor. It uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD to activate the hydroxyl group in situ for cyclization.[3][4]
-
Strategy 3: Suzuki Cross-Coupling. This method involves coupling an oxetane-containing building block, such as 3-iodooxetane or an oxetan-3-ylboronic acid derivative, with a 4-bromophenyl coupling partner.[2][5] While effective, it often requires the synthesis of a specialized oxetane starting material.
For most lab-scale preparations, Strategy 1 offers a robust and stepwise approach that is easier to troubleshoot, which will be the primary focus of this guide.
Q2: My overall yield is disappointingly low after attempting the synthesis. Where should I start my investigation?
-
The Cyclization Step: The formation of the strained four-membered ring is often the lowest-yielding step.[2] The kinetics of 4-exo-tet cyclizations can be slow compared to the formation of 5- or 6-membered rings. Incomplete conversion, or competing side reactions are common culprits.
-
Purity of the Precursor: The entire synthesis is contingent on the quality of your 1,3-diol precursor. Impurities from the diol synthesis can interfere with the activation and cyclization steps, leading to a complex mixture of byproducts that complicates purification and lowers the isolated yield.
A logical troubleshooting workflow can help pinpoint the issue efficiently.
Caption: A workflow for diagnosing low yields.
Q3: My crude TLC plate shows multiple spots. What are the most probable side products?
When synthesizing oxetanes from 1,3-diols, several side products can arise:
-
Elimination Product: If the leaving group is on a carbon with an adjacent proton, E2 elimination can compete with the desired SN2 cyclization, leading to an allylic alcohol.
-
Intermolecular Ether: If the concentration is too high or the deprotonation is slow, two molecules of the precursor can react to form a dimeric ether.
-
Isomeric Tetrahydrofuran (THF): While less common from a pre-formed 1,3-diol, rearrangement of an intermediate carbocation (if SN1 conditions are inadvertently created) could potentially lead to a five-membered ring.[3]
-
Decomposition Products: The oxetane ring is susceptible to ring-opening under strongly acidic conditions.[6][7] If your workup involves a harsh acid wash, or if acidic byproducts are generated, you may be losing product at the final stage.
Detailed Troubleshooting Guides
Section 1: Issues with the 1,3-Diol Precursor
The quality of your starting material, 2-(4-bromophenyl)propane-1,3-diol, is paramount. It is typically synthesized from 4'-bromoacetophenone or ethyl 4-bromobenzoylacetate.
Q1.1: The synthesis of my diol precursor, 2-(4-bromophenyl)propane-1,3-diol, is low-yielding. Why might this be?
-
Causality & Explanation: This diol is often made via a two-step process: (1) formation of a diethyl malonate adduct with a 4-bromobenzyl halide followed by (2) reduction, or a similar sequence. The reduction step, typically with a strong hydride agent like LiAlH₄, is critical. Incomplete reduction will leave ester or carboxylic acid functionalities that will interfere with subsequent steps. Conversely, overly harsh conditions or workup can lead to decomposition.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your starting material (e.g., diethyl 2-(4-bromobenzyl)malonate) is pure. Use NMR to confirm its structure and absence of significant impurities.
-
Control the Reduction: When using LiAlH₄, add the ester slowly to a suspension of the hydride in an anhydrous ether solvent (like THF) at 0 °C to control the initial exothermic reaction. After the addition, allow the reaction to warm to room temperature and stir until TLC confirms the disappearance of the starting material.
-
Careful Quenching: The workup of a LiAlH₄ reaction is a common source of yield loss. Use a Fieser workup (sequential, careful addition of water, then 15% NaOH solution, then more water) to produce a granular aluminum salt precipitate that is easily filtered off. Rushing the quench can create a gelatinous emulsion that is difficult to handle and traps the product.
-
Section 2: The Critical Cyclization Step
This is where most syntheses fail. The goal is to favor the intramolecular SN2 reaction to form the four-membered ring.
Caption: The desired cyclization path vs. a common side reaction.
Q2.1: My cyclization reaction is not going to completion. TLC shows mostly the activated diol (e.g., the tosylate) remains.
-
Causality & Explanation: This classic symptom points to an issue with the base or the reaction conditions. For an efficient intramolecular Williamson etherification, you need to generate the alkoxide nucleophile cleanly and give it sufficient thermal energy to overcome the activation barrier for ring formation without promoting decomposition.
-
Troubleshooting & Optimization:
-
Choice of Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is a superior choice to hydroxide bases (NaOH, KOH) because it deprotonates the alcohol irreversibly and the only byproduct is hydrogen gas. Hydroxide bases can introduce water, which can hydrolyze the tosylate, and the equilibrium may not favor the alkoxide.
-
Solvent is Key: Use an anhydrous polar aprotic solvent like THF or DMF. These solvents solvate the sodium cation but leave the alkoxide nucleophile "naked" and highly reactive. Ensure your solvent is truly anhydrous, as water will quench the NaH.
-
Temperature Control: The reaction often requires heating. Start by forming the alkoxide at 0 °C to room temperature, then gently heat the reaction to 50-70 °C. Monitor by TLC every hour. If the reaction is still sluggish, the temperature can be increased, but be aware that higher temperatures can promote elimination side reactions.[8]
-
Table 1: Comparison of Cyclization Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Base | 1.1 eq. NaOH | 1.2 eq. NaH (60% disp. in oil) | NaH provides irreversible deprotonation. Excess ensures full conversion. |
| Solvent | Ethanol | Anhydrous THF | Aprotic solvent enhances nucleophilicity of the alkoxide. |
| Temperature | Room Temperature | 0 °C to 60 °C (gentle reflux) | Provides activation energy for the kinetically slow 4-membered ring closure. |
| Concentration | 0.5 M | 0.05 - 0.1 M | Lower concentration disfavors intermolecular side reactions. |
Q2.2: I'm getting a good conversion, but my main product is not the oxetane. What went wrong?
-
Causality & Explanation: If you are consuming the starting material but not forming the desired product, you are favoring a side reaction. The most likely culprit is the choice of leaving group or steric hindrance. While a tosylate is an excellent leaving group, its bulky nature can sometimes hinder the SN2 reaction.
-
Troubleshooting Steps:
-
Change the Leaving Group: Consider using a mesylate (-OMs) or even a halide. Mesyl chloride is less bulky than tosyl chloride and may facilitate a faster cyclization. Converting the diol to a 1-bromo-3-hydroxy or 1-iodo-3-hydroxy precursor is another excellent strategy.[2]
-
Consider a One-Pot Mitsunobu: The Mitsunobu reaction can sometimes provide better yields for sterically hindered cyclizations.[3] It avoids the need to isolate the activated intermediate. A typical protocol would involve treating the diol with PPh₃ and DIAD in THF at 0 °C. Be aware that purification can be challenging due to triphenylphosphine oxide and hydrazine byproducts.
-
Section 3: Product Isolation and Purification
Q3.1: I have the crude oxetane, but I'm losing most of it during purification by column chromatography. Why?
-
Causality & Explanation: this compound is a moderately polar compound. However, the oxetane ring, while more stable than an epoxide, can be sensitive to acidic conditions.[6] Standard silica gel is slightly acidic and can cause streaking or even on-column decomposition if the exposure time is long or if sensitive functionalities are present.
-
Troubleshooting Steps:
-
Neutralize Your Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (typically 0.5-1% v/v in your eluent). This deactivates the acidic sites on the silica surface.
-
Optimize Your Eluent: Use a solvent system with minimal acidity. A hexane/ethyl acetate or dichloromethane/ethyl acetate gradient is generally effective. The phenyl group makes the compound UV-active, simplifying fraction tracking with TLC.[9]
-
Work Quickly: Do not let the product sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution.
-
Avoid Acidic Workup: During the reaction workup, use a saturated solution of ammonium chloride (NH₄Cl) to quench, which is much milder than HCl or other strong acids.[8]
-
Validated Experimental Protocols
Protocol 1: Two-Step Oxetane Synthesis via Tosylation
Step A: Monotosylation of 2-(4-bromophenyl)propane-1,3-diol
-
Dissolve the diol (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylate, which can often be used in the next step without further purification.
Step B: Cyclization to this compound
-
Wash sodium hydride (1.2 eq, 60% dispersion in mineral oil) with anhydrous hexane to remove the oil, and suspend it in anhydrous THF under a nitrogen atmosphere.
-
Cool the NaH suspension to 0 °C and slowly add a solution of the crude mono-tosylate (1.0 eq) in anhydrous THF.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water, followed by saturated aq. NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on neutralized silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(4-Bromophenyl)oxetane by Column Chromatography
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges with the purification of 3-(4-Bromophenyl)oxetane using column chromatography. The methodologies and troubleshooting advice presented here are grounded in established chromatographic principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase and starting solvent system for the purification of this compound?
A1: For a moderately polar compound like this compound, standard silica gel (60-200 µm mesh size) is the most common and effective stationary phase.[1] The oxetane ring contributes polarity due to the ether oxygen, while the bromophenyl group adds non-polar character.
A typical starting point for the mobile phase (eluent) is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] A good initial system to test via Thin Layer Chromatography (TLC) would be 10-20% Ethyl Acetate in Hexanes (v/v) . This ratio can then be optimized based on the observed separation.[1]
Q2: How do I properly select and optimize the solvent system using Thin Layer Chromatography (TLC)?
A2: TLC is an indispensable preliminary step. The goal is to find a solvent system where the desired compound, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4.[3] This Rf value generally provides the best balance between resolution and elution time on a column.
-
If the Rf is too high (> 0.5): The compound will elute too quickly from the column, leading to poor separation from less polar impurities. To fix this, decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate).
-
If the Rf is too low (< 0.2): The compound will move too slowly, resulting in broad bands, excessive solvent usage, and long run times.[4] To address this, increase the eluent's polarity (e.g., increase the percentage of ethyl acetate).
Q3: Is this compound susceptible to degradation on silica gel?
A3: The oxetane ring can be unstable in strongly acidic environments, potentially leading to ring-opening reactions.[5] Since silica gel is inherently acidic, there is a possibility of compound degradation, especially with prolonged exposure.
To test for stability, you can perform a 2D TLC.[3] Spot the crude mixture in one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move diagonally. If degradation occurs, new spots will appear off the diagonal.[3][6] If instability is confirmed, consider using deactivated silica (by adding a small amount of triethylamine to the eluent, e.g., 0.1-1%) or an alternative stationary phase like alumina.[3]
Q4: Should I use wet or dry loading for my sample?
A4: The choice depends on the solubility of your crude product in the chromatography eluent.
-
Wet Loading: This is the preferred method if your crude material dissolves completely in a minimal amount of the initial, low-polarity eluent.[4] It involves dissolving the sample and carefully pipetting it onto the top of the column. This method generally provides the best resolution.
-
Dry Loading: If your sample is not very soluble in the eluent or requires a stronger solvent (like dichloromethane) to dissolve, dry loading is necessary.[2] This involves pre-adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of the packed column.[7] This prevents the strong solvent from disrupting the column packing and compromising the separation.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q5: My compound is not eluting from the column, even after I've passed a large volume of the solvent system determined by TLC. What's wrong?
A5: This is a common and frustrating issue with several potential causes.
-
Cause 1: Compound Degradation: As discussed in Q3, the compound may have decomposed on the acidic silica gel.[3] Check for stability using the 2D TLC method.
-
Cause 2: Incorrect Solvent System: You may have accidentally prepared the solvent system incorrectly (e.g., reversed the ratio of polar and non-polar solvents).[3] Double-check your solvent bottles and preparation.
-
Cause 3: The Compound is More Polar Than Expected: The crude mixture may contain highly polar impurities that alter the compound's behavior. Try a "methanol purge" by flushing the column with 100% methanol to see if you can recover any material. Note that this will strip everything off the column.[6]
-
Cause 4: Insoluble Compound: The compound may have precipitated at the top of the column upon loading. This is more likely if you used a stronger solvent to dissolve the sample for wet loading and it was not fully miscible with the eluent.
Q6: The separation of my product and a key impurity is poor on the column, but it looked promising on the TLC plate. Why is this happening?
A6: A good TLC separation doesn't always translate perfectly to a column due to differences in dynamics and scale.
-
Cause 1: Column Overload: You may have loaded too much crude material onto the column.[8] An overloaded column leads to broad, overlapping bands. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample.[7]
-
Cause 2: Poor Packing: Air bubbles, cracks, or an uneven surface in the silica bed can create channels, leading to a non-uniform solvent front and poor separation. Ensure your column is packed carefully and the surface is perfectly level.[4]
-
Cause 3: Flow Rate Issues: An excessively fast flow rate reduces the equilibration time between the stationary and mobile phases, causing band broadening and trailing.[4] Conversely, a flow rate that is too slow can also lead to broader bands due to diffusion.
-
Cause 4: Co-elution: The impurity might have a very similar polarity, making baseline separation difficult. In this case, consider using a gradient elution, where you start with a low-polarity eluent and gradually increase the polarity over the course of the separation.[9]
Q7: My purified fractions show significant "tailing" or "streaking" on the TLC plate. What causes this and how can I fix it?
A7: Tailing, where a spot appears as a comet shape rather than a tight circle, indicates an undesirable interaction between your compound and the stationary phase.
-
Cause 1: Secondary Interactions: The lone pair of electrons on the oxetane oxygen can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing some molecules to "stick" and elute more slowly than the main band.[8]
-
Solution 1: Use a Mobile Phase Modifier: Adding a small amount of a competitive base like triethylamine (TEA) or a polar modifier like methanol to your eluent can help. TEA will occupy the acidic sites on the silica, while methanol can disrupt the strong hydrogen bonding interactions, leading to sharper peaks. Start with a very small amount (e.g., 0.1% TEA).
-
Solution 2: Switch to a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like neutral alumina or a deactivated (end-capped) silica.[3][10]
Data Presentation & Experimental Protocols
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| % Ethyl Acetate in Hexanes | Rf of this compound (Approx.) | Application Notes |
| 5% | < 0.15 | Good for eluting very non-polar impurities (e.g., unreacted starting materials like bromobenzene derivatives if applicable). |
| 10-15% | 0.2 - 0.35 | Often the ideal range for eluting the target compound with good separation from impurities.[1][2] This is a good starting point for the column. |
| 20-30% | 0.4 - 0.6 | Useful for speeding up elution if the compound is moving too slowly or for eluting slightly more polar byproducts.[1] |
| 50% or higher | > 0.7 | Can be used as a more polar "flush" at the end of the column run to elute any remaining polar impurities. |
Protocol 1: Step-by-Step Column Chromatography
-
Column Preparation:
-
Select a column with an appropriate diameter for the amount of silica to be used.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[7]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).[7]
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Do not let the silica run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel (approx. 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand on top of the sample layer.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
-
-
Isolation:
-
Analyze all fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Diagram 1: General Workflow for Purification
References
- 1. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Scaling the Production of 3-(4-Bromophenyl)oxetane
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Bromophenyl)oxetane. This resource is designed for researchers, chemists, and process development professionals who are working with this increasingly important building block in modern drug discovery. The unique physicochemical properties imparted by the oxetane motif make it a valuable substitute for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility.[1] However, the inherent ring strain of the four-membered ether and potential for side reactions present unique challenges in scalable production.[2][3][4]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of synthesizing this compound efficiently and at scale.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in established chemical principles.
Issue 1: Low or No Yield of the Desired this compound
Question: My reaction is resulting in a low yield or a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?
Answer: Low yields in oxetane synthesis are common and typically stem from the challenging kinetics of forming a strained four-membered ring or the instability of the ring under certain conditions.[2][5] Let's break down the primary culprits.
Possible Cause A: Competing Elimination Reactions
During intramolecular cyclization (e.g., Williamson etherification), a major competing pathway is the Grob fragmentation, which is often entropically favored and leads to the formation of an alkene byproduct instead of the oxetane.[4][5]
-
Why it Happens: The formation of a four-membered ring is kinetically slower than for five- or six-membered rings.[2] If the reaction conditions are not optimized, the base can promote an E2 elimination or fragmentation pathway, which is thermodynamically favorable if a stable alkene is formed.
-
Solutions:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to favor the intramolecular SN2 reaction over elimination. Consider bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2]
-
Temperature Control: Lowering the reaction temperature can often favor the desired cyclization pathway over higher-energy elimination pathways.
-
Leaving Group: Ensure you are using a good leaving group (e.g., tosylate, mesylate, or iodide) on the acyclic precursor to facilitate the SN2 displacement.[2]
-
Possible Cause B: Grignard Reagent Issues (if applicable)
If you are using the Grignard route (addition of 4-bromophenylmagnesium bromide to oxetan-3-one), several issues can lead to low yields.
-
Why it Happens: Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen.[6] They can also participate in side reactions.
-
Solutions:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried overnight), and anhydrous solvents (typically diethyl ether or THF) must be used.[7][8]
-
Grignard Initiation: If the reaction does not start, crushing the magnesium turnings under a dry, inert atmosphere can help expose a fresh surface.[7] A small crystal of iodine can also be used as an initiator.
-
Side Reactions: A common byproduct is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[7] This is favored at higher temperatures and concentrations. To minimize this, add the bromobenzene solution slowly to the magnesium suspension to maintain a low concentration of the aryl halide and control the exotherm.[7]
-
Possible Cause C: Instability of the Oxetane Ring
The oxetane ring is susceptible to opening under acidic conditions.[9][10][11]
-
Why it Happens: The ring strain makes the ether oxygen susceptible to protonation, which activates the ring for nucleophilic attack and cleavage.[11]
-
Solutions:
-
Avoid Acidic Workup: Use a neutral or mildly basic workup procedure. Quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common practice for Grignard reactions. Avoid strong acids.[11]
-
Late-Stage Installation: If possible in a multi-step synthesis, it is often best to install the oxetane ring in the later stages to avoid exposing it to harsh reaction conditions.[9]
-
Issue 2: Product Purity is Poor After Isolation and Purification
Question: I've managed to synthesize the product, but I'm struggling to achieve high purity, even after column chromatography. What can I do?
Answer: Purification challenges at scale are often due to the physical properties of the target compound and the presence of structurally similar byproducts.
Possible Cause A: Co-elution of Byproducts
Byproducts such as the alkene from Grob fragmentation or biphenyl from the Grignard reaction may have similar polarities to this compound, making separation by standard silica gel chromatography difficult.
-
Solutions:
-
Chromatography Optimization: Experiment with different solvent systems. A less polar solvent system may provide better separation. If standard silica gel is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.[12]
-
Recrystallization: this compound is a solid or semi-solid at room temperature.[13] Recrystallization can be a highly effective and scalable method for final purification.[12] Experiment with various solvent systems (e.g., hexanes/ethyl acetate, isopropanol) to find conditions that yield high-purity crystals.
-
Possible Cause B: Residual Inorganic Salts
If an inorganic base was used, residual salts can contaminate the product, especially if the product is highly polar.
-
Solution: Ensure the crude product is thoroughly washed with water during the workup phase to remove any inorganic salts before proceeding with chromatography or recrystallization.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
The two most prevalent strategies for scalable synthesis are the Grignard reaction and intramolecular Williamson etherification.
-
Grignard Reaction: This involves the addition of 4-bromophenylmagnesium bromide to oxetan-3-one.[8] This is a very direct, convergent route. The main challenges are the handling of the moisture-sensitive Grignard reagent and the availability/cost of oxetan-3-one at scale.
-
Intramolecular Williamson Etherification: This involves the cyclization of a 1,3-diol derivative, such as 2-(4-bromophenyl)propane-1,3-diol, where one hydroxyl is converted into a good leaving group.[2][4][14] This is a classic and robust method for forming the oxetane ring, but it is a longer, linear sequence.
Q2: Can I introduce the 4-bromophenyl group onto a pre-formed oxetane ring?
Yes, this is a viable strategy, particularly through transition-metal catalyzed cross-coupling reactions.[9] For instance, a Suzuki coupling reaction can be performed between 4-bromophenylboronic acid and a 3-halo-oxetane or oxetan-3-yl triflate.[9][15] This approach is advantageous as it allows for late-stage functionalization and diversification.
Q3: What analytical techniques are best for monitoring reaction progress and assessing final product purity?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are ideal for tracking the consumption of starting materials and the formation of the product.
-
Purity Assessment:
-
¹H and ¹³C NMR: These are essential for confirming the structure of the final product and identifying any impurities.
-
Quantitative NMR (qNMR): This can be used to determine the exact purity of the final product by integrating the signal of the product against a known amount of an internal standard.[16]
-
Melting Point: For solid products, a sharp melting point range is a good indicator of high purity.
-
Q4: What are the key safety considerations for scaling up this synthesis?
-
Exothermic Reactions: Both the formation of the Grignard reagent and the subsequent reaction with the ketone can be highly exothermic.[12] On a large scale, this requires controlled, slow addition of reagents and an efficient cooling system to manage the heat generated.
-
Flammable Solvents: Anhydrous ethers like THF and diethyl ether are commonly used and are highly flammable. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and under an inert atmosphere (e.g., nitrogen or argon).
-
Reactive Reagents: Strong bases like NaH and KOtBu, as well as Grignard reagents, are water-reactive. Care must be taken to avoid contact with moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Key Experimental Protocols
Below are representative step-by-step protocols for the two primary synthetic routes. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis via Grignard Reaction with Oxetan-3-one
This protocol details the nucleophilic addition of a pre-formed Grignard reagent to oxetan-3-one.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Step-by-Step Methodology
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.
-
Grignard Formation:
-
Charge the flask with magnesium turnings (1.1 eq.).
-
Add a portion of anhydrous THF.
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 eq.) in anhydrous THF.
-
Add a small amount of the dibromobenzene solution to the magnesium suspension. The reaction may need gentle heating to initiate.
-
Once initiated (indicated by cloudiness and gentle reflux), add the remaining dibromobenzene solution dropwise at a rate that maintains a steady reflux.[8]
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[8]
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Prepare a solution of oxetan-3-one (1.2 eq.) in anhydrous THF and add it dropwise to the cold Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Protocol 2: Synthesis via Intramolecular Williamson Etherification
This protocol involves the formation of the oxetane ring from a diol precursor.
Logical Relationship Diagram
Caption: Key steps in the Williamson etherification route to this compound.
Step-by-Step Methodology
-
Selective Monotosylation of Diol:
-
Dissolve 2-(4-bromophenyl)propane-1,3-diol (1.0 eq.) in pyridine or dichloromethane with a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq.) dropwise, maintaining the temperature at 0 °C. The primary hydroxyl group will be selectively tosylated over the secondary one.
-
Stir the reaction at 0 °C for several hours until TLC or LCMS indicates consumption of the starting material.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting monotosylate intermediate by column chromatography.
-
-
Intramolecular Cyclization:
-
Dissolve the purified monotosylated intermediate in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or potassium tert-butoxide (KOtBu, 1.2 eq.), portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
-
Data Summary Table
| Parameter | Grignard Reaction Route | Williamson Etherification Route |
| Key Reagents | 1,4-Dibromobenzene, Mg, Oxetan-3-one | 2-(4-Bromophenyl)propane-1,3-diol, TsCl, NaH |
| Typical Solvent | Anhydrous THF, Diethyl Ether | Pyridine, THF, DMF |
| Reaction Temp. | 0 °C to Reflux | 0 °C to Room Temperature |
| Key Advantages | Convergent, direct route | Robust, well-established method |
| Scalability Challenges | Handling of Grignard reagent, exotherm control | Longer linear sequence, chromatography of intermediate |
| Typical Yields | 40-70% | 60-85% (over two steps) |
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Oxetane - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 1402158-49-9 [sigmaaldrich.com]
- 14. d-nb.info [d-nb.info]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. orgsyn.org [orgsyn.org]
Preventing ring-opening of the oxetane under acidic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of using the oxetane motif, with a specific focus on preventing its ring-opening under acidic conditions.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the stability and handling of oxetanes in chemical synthesis.
Q1: I thought oxetanes were stable. Why is my oxetane ring opening?
The stability of the oxetane ring is often misunderstood. While it is a strained four-membered ring, it is generally more stable than the highly reactive three-membered oxirane (epoxide) ring but less stable than the five-membered tetrahydrofuran (THF) ring.[1][2] Its reactivity is highly dependent on the substitution pattern and the reaction conditions employed.[3][4] A common misconception is that oxetanes are categorically unstable under acidic conditions; the reality is more nuanced.[3]
Q2: Under what conditions is the oxetane ring most likely to decompose?
The oxetane ring is most susceptible to decomposition under the following conditions:
-
Strongly Acidic Conditions: Protic (Brønsted) or Lewis acids can catalyze the ring-opening of oxetanes, especially with nucleophiles present.[5][6][7][8]
-
High Temperatures: Thermal stress can contribute to decomposition, particularly in the presence of other reactive species.[4]
-
Presence of Internal Nucleophiles: Neighboring functional groups like alcohols or amines can act as internal nucleophiles, leading to intramolecular ring-opening, a process that can be surprisingly facile even under mild acidic conditions.[3][4][9]
Q3: Are all substituted oxetanes equally stable?
No, stability is significantly influenced by the substitution pattern. A general and critical rule is that 3,3-disubstituted oxetanes are the most stable .[3][4][10] This increased stability is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles to the C–O σ* antibonding orbital.[3] Conversely, oxetanes with electron-donating groups at the C2 position are likely to be less stable as they can stabilize a cationic intermediate formed during acid-catalyzed ring-opening.[3]
Q4: Is it ever safe to use acidic conditions with an oxetane-containing molecule?
Yes, but with caution and careful planning. While strong, concentrated acids are generally problematic, milder acidic conditions can be tolerated, especially with robust substrates like 3,3-disubstituted oxetanes.[7][10] Success depends on a multifactorial optimization of acid strength, temperature, solvent, and reaction time. For instance, Brønsted acid-catalyzed alkylation of alcohols with specific 3-aryl-oxetanols has been achieved without ring-opening.[11][12]
Q5: How does the oxetane ring behave under basic conditions?
The oxetane ring is generally unreactive and stable under basic conditions.[6][7] This stability makes basic conditions ideal for many transformations on oxetane-containing substrates, such as ester hydrolysis or Williamson ether synthesis.[10] Performing reactions under basic or neutral conditions is a primary strategy to prevent unwanted ring-opening.[10]
Troubleshooting Guide: Unintended Oxetane Ring-Opening
If you are observing unexpected byproducts or low yields, use this guide to diagnose and resolve potential ring-opening issues.
Problem 1: Ring-opening occurs during an acid-catalyzed reaction (e.g., deprotection, hydrolysis).
-
Probable Cause A: Acid is too strong.
-
Mechanism: Strong Brønsted acids (e.g., HCl, H₂SO₄, TFA > 20%) or Lewis acids (e.g., BF₃•OEt₂, SnCl₄) readily protonate or coordinate to the oxetane oxygen, activating the ring for nucleophilic attack.[5][7][8]
-
Solution:
-
Switch to a weaker Brønsted acid: Consider using acetic acid (AcOH), p-toluenesulfonic acid (pTSA) in catalytic amounts, or acidic resins that can be filtered off.
-
Control Stoichiometry: Use only catalytic amounts of the acid where possible.
-
Lower the Temperature: Perform the reaction at 0 °C or below. Ring-opening often has a higher activation energy than the desired reaction. This is a classic application of kinetic versus thermodynamic control.[13][14][15]
-
-
-
Probable Cause B: Reaction temperature is too high or time is too long.
-
Mechanism: The ring-opened product (a 1,3-difunctionalized propane derivative) is often the thermodynamically more stable product. At higher temperatures or with prolonged reaction times, the reaction can equilibrate towards this thermodynamic product, even if the desired oxetane-containing product forms faster (kinetic product).[13][15][16]
-
Solution:
-
-
Probable Cause C: Presence of an internal nucleophile.
-
Mechanism: A nearby hydroxyl, amine, or even a carboxylic acid group can attack the activated oxetane ring in an intramolecular fashion, leading to a cyclic byproduct.[3][9][17] This is often a much faster process than intermolecular attack.
-
Solution:
-
Protect the internal nucleophile: Before subjecting the molecule to acidic conditions, protect any nearby hydroxyl (e.g., as silyl ether, benzyl ether) or amino groups (e.g., as Boc, Cbz).
-
Re-evaluate synthetic strategy: Consider if the acidic step can be performed before the introduction of the internal nucleophile or the oxetane.
-
-
Problem 2: Decomposition observed during workup or purification.
-
Probable Cause: Residual acid during workup or silica gel chromatography.
-
Mechanism: Standard silica gel can be acidic enough to cause the degradation of sensitive oxetanes, especially when chlorinated solvents are used, which can generate trace HCl.
-
Solution:
-
Neutralize thoroughly: During aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to quench all acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Use neutralized silica gel: Pre-treat silica gel by slurrying it in the desired eluent containing 1% triethylamine (Et₃N), then re-packing the column.
-
Consider alternative purification: If possible, use alternative methods like crystallization, distillation, or chromatography on a different stationary phase (e.g., alumina, C18 reverse phase).
-
-
Decision Workflow for Acidic Reactions
This workflow can help guide your experimental design to minimize the risk of ring-opening.
The Science Behind Ring-Opening
Understanding the underlying mechanisms and structural effects is key to rationally designing stable systems.
Mechanism of Acid-Catalyzed Ring-Opening
The process is initiated by the activation of the oxetane oxygen, which makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack.
A Lewis acid functions similarly by coordinating to the oxygen atom, creating a partial positive charge and activating the ring.[18][19][20][21] The regioselectivity of the nucleophilic attack (on C2 vs. C4) is controlled by a combination of steric and electronic factors.[5]
Data Summary: Reagent and Condition Selection
The following tables summarize conditions that have been found to be compatible or incompatible with representative oxetane scaffolds. Use this as a starting point for your reaction development.
Table 1: Compatibility of 3,3-Disubstituted Oxetanes with Various Reagents
| Reagent/Condition | Compatibility | Notes | Reference |
| Basic Conditions | |||
| LiOH, NaOH, KOH (aq.) | ✅ High | Ideal for ester hydrolysis. | [10] |
| NaH, KHMDS, KOtBu | ✅ High | Suitable for alkylations, etc. | [10] |
| LiAlH₄ (LAH), NaBH₄ | ✅ High | Stable to reduction, though LAH at high temp may cause issues. | [7][10] |
| Acidic Conditions | |||
| 1M HCl (aq.), 37 °C, 24h | ⚠️ Moderate to Low | Significant decomposition can occur. | [12] |
| pTSA (cat.), CH₂Cl₂ | ✅ Moderate | Generally tolerated, but substrate dependent. | [11] |
| HNTf₂ (cat.), DCE | ✅ Moderate | Used successfully in specific etherifications. | [9] |
| AcOH (glacial) | ✅ Moderate | Often a good choice for a mild protic acid. | [6] |
| Silica Gel (chromatography) | ⚠️ Moderate | Can cause degradation; use of Et₃N buffer is recommended. | - |
| Organometallic/Other | |||
| Grignard Reagents | ✅ High | Ring is stable without Lewis acid additives. | [7] |
| Dess-Martin Periodinane | ✅ High | Compatible with oxidation of appended alcohols. | [10] |
| Grubbs Catalyst | ✅ High | Tolerated in ring-closing metathesis. | [10] |
Validated Experimental Protocol
The following protocol details a Brønsted acid-catalyzed etherification that preserves the oxetane ring, adapted from Bull, J. A. et al.[11][12] This serves as an example of how to successfully operate under mildly acidic conditions.
Synthesis of 3-methoxy-3-(4-methoxyphenyl)oxetane
Objective: To perform an acid-catalyzed etherification of a tertiary oxetanol without inducing ring-opening.
Materials:
-
3-(4-methoxyphenyl)oxetan-3-ol
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Triethylamine (Et₃N)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-methoxyphenyl)oxetan-3-ol (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add anhydrous methanol (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add pTSA·H₂O (0.1 eq) in one portion.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LCMS every 15-30 minutes. The reaction is typically complete within 1-3 hours. Critical Step: Do not let the reaction run for an extended period or warm to room temperature, as this increases the risk of byproduct formation.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. If purification by column chromatography is necessary, use silica gel that has been pre-treated with 1% Et₃N in the eluent to prevent on-column decomposition.
Expected Outcome: The desired oxetane ether product should be obtained in good yield with minimal to no ring-opened byproducts, demonstrating that with careful control of temperature, acid stoichiometry, and reaction time, acidic reactions are feasible.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Computation and Experiment Reveal that the Ring-Rearrangement Metathesis of Himbert Cycloadducts Can Be Subject to Kinetic or Thermodynamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. byjus.com [byjus.com]
- 19. m.youtube.com [m.youtube.com]
- 20. quora.com [quora.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Navigating the Functionalization of the Oxetane Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetanes. This guide is designed to provide practical, experience-driven advice to help you overcome the unique challenges associated with the functionalization of the oxetane ring. The inherent ring strain of this four-membered heterocycle presents both synthetic opportunities and potential pitfalls.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful.
Understanding the Oxetane Ring: A Duality of Stability and Reactivity
The oxetane ring is often perceived as fragile due to its ring strain (approximately 25.5 kcal/mol), which is comparable to that of an oxirane.[4] This strain is the driving force for its utility in ring-opening reactions, but it also presents a significant challenge when the goal is to maintain the ring's integrity during functionalization.[1][3] However, the stability of the oxetane core is frequently underestimated.[5] In many cases, especially with 3,3-disubstituted oxetanes, the ring is remarkably robust under a variety of reaction conditions.[2][5][6] The key to successful functionalization lies in understanding the factors that favor ring-opening and selecting reaction conditions that mitigate these risks.
Frequently Asked Questions (FAQs)
General Stability
Q1: My oxetane ring opened during my reaction. What are the most common causes?
A1: Ring-opening of oxetanes is most frequently initiated by acidic conditions, particularly in the presence of nucleophiles.[5][7][8] The presence of a Lewis or Brønsted acid can protonate the ring oxygen, activating the ring for nucleophilic attack.[9][10] This is a common issue during reactions that use acidic reagents, or even during an acidic workup.[5][7] Additionally, high temperatures can promote ring-opening, especially for less stable substitution patterns.[6][8]
Q2: Are 3,3-disubstituted oxetanes really more stable?
A2: Yes, as a general rule, 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns.[2][6][8] This increased stability is attributed to steric hindrance around the oxygen atom, which can impede the approach of nucleophiles. This is reflected in their resistance to decomposition under conditions that would cleave monosubstituted oxetanes. For example, 3,3-disubstituted oxetanes show no reaction with lithium aluminum hydride at 0 °C, whereas 3-monosubstituted oxetanes can be opened by the same reagent at -78 °C.[2]
Reaction-Specific Queries
Q3: I need to remove a Boc protecting group from a nitrogen atom on my oxetane-containing molecule. Is this feasible without opening the oxetane ring?
A3: This is a challenging transformation. The strongly acidic conditions typically used for Boc deprotection (e.g., concentrated HCl or neat TFA) can readily cause the decomposition of the oxetane ring.[2] However, success can be achieved by carefully controlling the reaction conditions. Consider using milder acidic conditions, such as a catalytic amount of a strong acid like TsOH for the synthesis of tert-butyl esters, where the oxetane ring has been shown to remain intact.[5] For deprotection, carefully controlled addition of acid at low temperatures and diligent monitoring of the reaction progress are crucial.
Q4: I am planning a reduction of an ester or amide functional group. Which reducing agents are considered "safe" for the oxetane ring?
A4: The choice of reducing agent is critical to prevent unwanted ring-opening. Here's a summary of common reducing agents and their compatibility with the oxetane ring:
| Reducing Agent | Functional Group | Recommended Conditions | Potential Issues |
| Lithium aluminum hydride (LiAlH₄) | Esters, Amides | -30 to -10 °C[5][7] | Can cause decomposition at temperatures above 0 °C.[5][7] |
| Sodium borohydride (NaBH₄) | Esters | 0 °C | Generally a safer alternative to LiAlH₄.[7] |
| Aluminum hydride (AlH₃) | Amides | -78 to -50 °C | Has been used successfully when LiAlH₄ and NaBH₄ failed.[5][7] |
| Catalytic Hydrogenation (e.g., Pd(OH)₂/C) | N-Bn, N-Cbz | Standard conditions | The oxetane ring is generally stable under these conditions.[7] |
Q5: My nucleophilic substitution on an oxetane-containing substrate is failing. What could be the problem?
A5: Unsatisfactory results in nucleophilic substitutions can arise from several factors, including the formation of rearrangement or elimination products.[5] For example, the substitution of a mesylate with an azide anion may fail at lower temperatures, and upon heating, can lead to cyclization products instead of the desired substitution.[5] In such cases, switching to a more reactive leaving group, such as a bromide, can be a successful strategy. The bromide can be displaced by the azide under milder conditions, avoiding side reactions.[5]
Troubleshooting Guides
Guide 1: Managing Acid-Sensitive Reactions and Workups
This guide provides a systematic approach to handling reactions where acidic conditions are unavoidable.
Problem: Decomposition or low yield of the desired oxetane-containing product after a reaction or workup involving acid.
Causality: The oxetane ring is susceptible to acid-catalyzed nucleophilic attack, leading to the formation of 1,3-diols or other ring-opened byproducts.[7] The presence of internal nucleophiles in the substrate can exacerbate this issue.[6][8]
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Stability issues of 3-(4-Bromophenyl)oxetane in different solvents
Welcome to the technical support center for 3-(4-bromophenyl)oxetane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry, often utilized to introduce the oxetane motif as a bioisostere for gem-dimethyl or carbonyl groups. This can lead to improvements in physicochemical properties such as aqueous solubility and metabolic stability.[1] However, the strained four-membered ether ring of oxetanes presents unique stability challenges that must be carefully considered during experimental design, execution, and storage.[2][3] The stability of the oxetane ring is highly dependent on its substitution pattern and the surrounding chemical environment. While 3,3-disubstituted oxetanes generally exhibit greater stability due to steric hindrance, 3-monosubstituted oxetanes like this compound are more susceptible to ring-opening reactions, particularly under acidic conditions.[2][3]
This guide will provide you with the necessary information to anticipate and troubleshoot stability issues, ensuring the reliability and reproducibility of your research.
Troubleshooting Guide: Common Stability Issues
This section addresses common problems encountered during the handling and use of this compound.
Issue 1: Unexpected Formation of Impurities or Degradation Products in Solution.
-
Question: I am observing unexpected peaks in my LC-MS or NMR analysis after dissolving this compound in a solvent. What could be the cause?
-
Answer: The appearance of new signals strongly suggests degradation of the oxetane ring. The most common degradation pathway for oxetanes is acid-catalyzed ring-opening.[2][4]
-
Causality: Protic solvents (e.g., methanol, ethanol, water) or aprotic solvents containing acidic impurities (e.g., traces of HCl in chloroform) can protonate the oxygen atom of the oxetane ring. This makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack by the solvent or other nucleophiles present in the reaction mixture. The likely product of this reaction in a protic solvent would be a 1,3-diol derivative.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, anhydrous, and neutral solvents. For chlorinated solvents, consider passing them through a plug of basic alumina to remove acidic impurities.
-
pH Control: If working in an aqueous or protic solvent system, ensure the pH is neutral or slightly basic. The pH of maximum stability for some related compounds has been found to be around pH 4, but strongly acidic conditions (pH 1-2) lead to degradation.[4]
-
Temperature: Perform reactions at the lowest effective temperature to minimize the rate of degradation.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture and carbon dioxide, which can form carbonic acid in the presence of water.
-
-
Issue 2: Inconsistent Reaction Yields or Complete Reaction Failure.
-
Question: My reaction yields are not reproducible, or the reaction is not proceeding as expected when using this compound. Could this be a stability issue?
-
Answer: Yes, the degradation of your starting material will directly impact reaction outcomes.
-
Causality: If this compound degrades before or during the reaction, the concentration of the active starting material is reduced, leading to lower yields. Furthermore, the degradation products could potentially interfere with the desired reaction pathway or poison a catalyst.
-
Troubleshooting Steps:
-
Pre-reaction Analysis: Always analyze the purity of your this compound solid and freshly prepared solutions by a suitable analytical method (e.g., qNMR, LC-MS) before use.
-
Order of Addition: In reactions involving acidic reagents, consider adding the this compound to the reaction mixture last and at a low temperature to minimize its exposure to harsh conditions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC, LC-MS, or NMR to track the consumption of the starting material and the formation of any byproducts. This can help you distinguish between slow reaction kinetics and starting material degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5] For long-term storage, refrigeration under an inert atmosphere is recommended. Avoid storing in solutions for extended periods, especially in protic or potentially acidic solvents.
Q2: In which solvents is this compound most stable?
A2: Generally, this compound will be most stable in aprotic, non-polar, and anhydrous solvents such as toluene, benzene, and diethyl ether.[6] Chlorinated solvents like dichloromethane (DCM) can be used if they are free of acidic impurities.[1] Protic solvents like alcohols and water are more likely to cause degradation, especially if acidic or heated.
Q3: Can I use this compound in reactions with Lewis acids?
A3: Extreme caution is advised. Lewis acids can coordinate to the oxygen atom of the oxetane ring, activating it for ring-opening.[7] If a Lewis acid is required, use the mildest possible Lewis acid at the lowest effective concentration and temperature. Monitor the reaction carefully for the formation of ring-opened byproducts.
Q4: What are the expected degradation products of this compound in a protic solvent like methanol under acidic conditions?
A4: Under acidic conditions in methanol, the expected major degradation product would be 3-(4-bromophenyl)-3-methoxypropane-1-ol, along with its regioisomer 1-(4-bromophenyl)-3-methoxypropane-1-ol, resulting from the nucleophilic attack of methanol on the protonated oxetane ring.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: A combination of techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: Excellent for separating the parent compound from its degradation products and for quantitative analysis of purity over time.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the parent compound and any degradation products that are formed in sufficient concentration to be detected.[11][12] ¹H NMR is particularly useful for observing the disappearance of the characteristic oxetane protons and the appearance of new signals corresponding to the ring-opened products.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Given Solvent
This protocol provides a framework for a forced degradation study to determine the stability of this compound in a specific solvent under defined conditions.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., methanol, acetonitrile, dichloromethane)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, if using NMR for quantification)
-
Vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV/MS or NMR spectrometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
If using an internal standard for qNMR, add a known amount to the solution.
-
-
Sample Preparation:
-
Aliquot the stock solution into several vials.
-
Prepare separate sets of vials for each condition to be tested (e.g., room temperature, 40 °C, acidic pH, basic pH).
-
For acidic/basic conditions, a small amount of a suitable acid (e.g., HCl in dioxane) or base (e.g., NaOH in water) can be added.
-
-
Time-Point Analysis:
-
Analyze a "time zero" sample immediately after preparation.
-
Store the remaining vials under the specified conditions.
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), remove a vial from each condition for analysis.
-
-
Analysis:
-
Analyze each sample by a validated stability-indicating method (e.g., HPLC-UV, LC-MS, or ¹H NMR).
-
For HPLC/LC-MS, monitor the peak area of this compound and the appearance of any new peaks.
-
For NMR, monitor the integral of characteristic peaks of this compound relative to the internal standard.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Data Presentation
The results of a stability study can be summarized in a table as follows:
| Solvent | Condition | Time (hours) | % this compound Remaining |
| Methanol | Room Temp | 0 | 100 |
| 6 | 95 | ||
| 24 | 85 | ||
| Methanol + 0.1% HCl | Room Temp | 0 | 100 |
| 1 | 50 | ||
| 6 | <10 | ||
| Dichloromethane | Room Temp | 0 | 100 |
| 24 | >99 |
Note: The data in this table is illustrative and not based on experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway
Caption: Acid-catalyzed ring-opening of this compound.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. rsc.org [rsc.org]
- 11. 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 3-(4-Bromophenyl)oxetane
Welcome to the technical support center for the purification of 3-(4-Bromophenyl)oxetane. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key building block in high purity. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude this compound?
A: The impurities in your crude product are almost always a reflection of the synthetic route employed and the subsequent workup. Generally, they fall into three categories:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 1-bromo-4-iodobenzene, (4-bromophenyl)magnesium bromide, or oxetan-3-one.
-
Reagent-Derived Impurities: Residual catalysts, bases (e.g., K₂CO₃, NaH), or phase-transfer catalysts used during the synthesis can persist after initial workup[1][2].
-
Reaction By-products: These are the most challenging impurities. The primary by-products often arise from the inherent reactivity of the strained oxetane ring. The most common is the ring-opened 1,3-diol, 2-(4-bromophenyl)propane-1,3-diol, which typically forms under acidic conditions[1][3][4]. Dimerization or oligomerization of the oxetane can also occur under harsh conditions. If the synthesis proceeds via an intermediate like 3-(4-bromophenyl)oxetan-3-ol, this alcohol may also be present if the subsequent reaction step is incomplete[5].
Q2: My crude product is a discolored oil or a waxy, low-melting solid, but the literature describes it as a solid. What does this indicate?
A: This is a very common observation and typically points to the presence of a mixture of impurities that are depressing the melting point of the pure compound. The discoloration may arise from trace amounts of highly conjugated by-products or residual palladium catalysts from cross-coupling reactions. The oily or waxy consistency is often due to the presence of the ring-opened diol, which is more polar and can interfere with the crystal lattice formation of the desired product.
Q3: What is the single most critical factor to consider when planning the purification of this compound?
A: Avoiding acidic conditions. The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening catalyzed by acid[1][4][6]. The strained C-O bonds are cleaved, typically after protonation of the ether oxygen, leading to the formation of a 1,3-diol. This is a critical consideration for all purification steps, especially column chromatography where the stationary phase itself can be acidic.
Troubleshooting Guide 1: Column Chromatography
Q: I'm attempting flash column chromatography on silica gel, but my yield is low and I'm seeing a new, more polar spot appear on my TLC analysis of the fractions. What is happening?
A: This is a classic sign of on-column decomposition. Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the ring-opening of the oxetane to the corresponding diol during the purification process[7]. The newly formed diol is significantly more polar than the parent oxetane, which is why it appears as a new spot with a lower Rf value on your TLC plate.
Solutions:
-
Use Neutralized Silica: Prepare a slurry of your silica gel in the initial, non-polar mobile phase and add 1-2% triethylamine (Et₃N) relative to the solvent volume[8]. Let this slurry stand for about 30 minutes before packing the column. This will neutralize the acidic sites on the silica surface.
-
Switch to a Different Stationary Phase: Basic alumina can be an excellent alternative for acid-sensitive compounds[8]. It will not catalyze the ring-opening and can provide good separation.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use positive pressure ("flash" chromatography) to push the solvent through quickly, minimizing the contact time between your compound and the stationary phase[9].
Q: How do I select the optimal solvent system (eluent) for purifying this compound via column chromatography?
A: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 on a TLC plate[10]. This provides the best balance for good separation from both less polar and more polar impurities.
-
Recommended Starting Point: A mixture of ethyl acetate (EtOAc) and hexanes (or heptane) is the most common and effective eluent system[11][12].
-
Optimization Workflow:
-
Begin by spotting your crude mixture on a TLC plate.
-
Develop the plate in a low-polarity solvent system, such as 5% EtOAc in hexanes.
-
Gradually increase the polarity (e.g., 10% EtOAc, 15% EtOAc) in subsequent TLC trials until you achieve the target Rf of ~0.3.
-
The solvent system that gives this Rf on TLC is the ideal eluent for your flash column.
-
Experimental Protocol: Neutralized Flash Column Chromatography
-
Column Preparation:
-
Slurry Preparation:
-
In a beaker, weigh out the required amount of silica gel (e.g., 60 Å, 230-400 mesh).
-
Add your chosen starting eluent (e.g., 10% EtOAc/Hexanes) to form a pourable slurry.
-
Add triethylamine (1% of the total solvent volume) to the slurry and stir for 15-20 minutes.
-
-
Packing the Column:
-
Pour the slurry into the column. Use a funnel and gently tap the column to ensure even packing without air bubbles.
-
Drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.
-
Add a thin (0.5 cm) layer of sand on top of the silica to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder ("dry loading").
-
Carefully add your sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to begin eluting the compounds, collecting fractions in test tubes.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide 2: Recrystallization
Q: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, usually because the solution is too concentrated or the solvent is too non-polar.
Solutions:
-
Add More Solvent: While the solution is hot, add more of the same solvent in small portions until the oil redissolves. Then, allow it to cool slowly.
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble, like dichloromethane or ethyl acetate). Then, while hot, slowly add a "poor" solvent (one in which it is less soluble, like hexanes or pentane) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, and then allow the mixture to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to initiate crystallization.
Data & Diagrams
Table 1: Common Impurities and Identification
| Impurity Name | Probable Origin | Key ¹H NMR Signature (CDCl₃) | Purification Strategy |
| 3-(4-Bromophenyl)oxetan-3-ol | Incomplete deoxygenation from Grignard reaction with oxetan-3-one | Broad singlet (-OH), disappearance on D₂O shake. Aromatic signals similar to product. | Column Chromatography |
| 2-(4-Bromophenyl)propane-1,3-diol | Acid-catalyzed ring-opening | Broad singlets for two -OH groups. New aliphatic C-H signals. | Column Chromatography (will be much more polar) |
| Oxetan-3-one | Unreacted starting material | Distinctive singlet for the two CH₂ groups adjacent to the carbonyl. | Aqueous workup, Column Chromatography |
| 1-Bromo-4-iodobenzene | Unreacted starting material | Distinct aromatic splitting pattern different from the product. | Column Chromatography (will be much less polar) |
Diagram 1: Purification Workflow
This diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision tree for selecting a purification method.
Diagram 2: Acid-Catalyzed Ring Opening
This diagram shows the mechanism of impurity formation under acidic conditions.
Caption: Formation of diol impurity via acid catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102212044A - Synthesis method for oxetane compounds - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 9. orgsyn.org [orgsyn.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. benchchem.com [benchchem.com]
- 12. connectjournals.com [connectjournals.com]
Validation & Comparative
A Comparative Guide to 3-(4-Bromophenyl)oxetane Versus Other Aryl Halides in Cross-Coupling Chemistry
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is relentless. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif.[1][2][3] Its compact, polar, and three-dimensional structure makes it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyls.[2][4] The incorporation of an oxetane can significantly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all critical parameters in drug design.[1][5] For instance, replacing a gem-dimethyl group with an oxetane can boost aqueous solubility by a factor of 4 to over 4000.[1][5]
Building blocks such as 3-(4-Bromophenyl)oxetane are therefore of immense interest, as they provide a direct route to introduce this beneficial scaffold onto a wide array of molecular frameworks via transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of this compound against other common aryl halides (chlorides, iodides, and triflates), offering insights into their relative performance in key synthetic transformations, grounded in mechanistic principles and supported by experimental data.
Section 1: The Physicochemical Landscape of Aryl Halides
The reactivity of an aryl halide in a cross-coupling reaction is fundamentally governed by the strength of the carbon-halogen (C–X) bond. This bond is broken during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[6][7] The generally accepted trend for reactivity is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[7][8] This trend is a direct consequence of the decreasing bond dissociation energies (BDEs) down the halogen group.
| Halide Type | Leaving Group | Typical C–X Bond Dissociation Energy (kcal/mol) | General Reactivity Trend | Key Considerations |
| Aryl Iodide | I⁻ | ~65 | Highest | Highly reactive, often requires milder conditions. Susceptible to side reactions. More expensive. |
| Aryl Bromide | Br⁻ | ~81 | High (Benchmark) | Excellent balance of reactivity and stability. Widely used in discovery and process chemistry. |
| Aryl Chloride | Cl⁻ | ~96 | Moderate | Less reactive, often requires more active catalysts (e.g., bulky, electron-rich phosphine ligands) and higher temperatures. Economically advantageous for large-scale synthesis.[9] |
| Aryl Triflate | OTf⁻ | ~117 (C-O) | High | Reactivity is comparable to or greater than bromides. Excellent leaving group. Prepared from phenols. Can undergo a different, nucleophilic displacement mechanism at Pd(0).[6][10] |
Note: BDE values are approximate and can vary based on the specific aromatic system.
The oxidative addition of the aryl halide to the Pd(0) catalyst is the crucial first step where these differences manifest.[8] For aryl halides, this typically proceeds through a concerted, three-centered transition state.[6][10] The weaker the C–X bond, the lower the activation energy for this step, leading to a faster overall reaction rate.
Section 2: Comparative Reactivity in Key Transformations
The choice of aryl halide profoundly impacts the conditions required for successful cross-coupling. Here, we compare their performance in three ubiquitous reactions in drug development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation due to its operational simplicity and the stability of boronic acid reagents.[7][11]
-
This compound (Ar-Br): Serves as an excellent substrate. It couples reliably under standard conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous base) with a wide range of aryl and heteroaryl boronic acids. Its reactivity provides a perfect middle ground, avoiding the sluggishness of chlorides and the potential over-reactivity of iodides.
-
Aryl Chlorides (Ar-Cl): Significantly less reactive. Successful coupling typically necessitates more specialized and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), often at elevated temperatures.[9]
-
Aryl Iodides (Ar-I): Highly reactive. While this allows for coupling at lower temperatures, it can also lead to undesired side reactions, such as homocoupling of the boronic acid. Interestingly, under certain conditions with PPh₃-based catalysts, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to bromides, possibly due to the formation of unreactive off-cycle Pd(II)-iodide complexes.[12]
Representative Data Summary for Suzuki-Miyaura Coupling:
| Aryl Halide | Catalyst System | Temperature (°C) | Typical Yield | Reference / Note |
| Ar-Br | Pd(dppf)Cl₂ / K₂CO₃ | 80-100 | >90% | General Literature |
| Ar-Cl | Pd₂(dba)₃ / SPhos / K₃PO₄ | 100-120 | 70-95% | [9] |
| Ar-I | Pd(PPh₃)₄ / Na₂CO₃ | RT - 80 | >90% | General Literature |
| Ar-OTf | Pd(OAc)₂ / P(t-Bu)₃ / K₃PO₄ | 80-100 | >90% | [7] |
Buchwald-Hartwig Amination
This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13] The choice of halide is critical for achieving high yields and functional group tolerance.
-
This compound (Ar-Br): Couples efficiently with a broad range of primary and secondary amines. The development of sterically hindered phosphine ligands has made the amination of aryl bromides a routine and reliable transformation.[14][15]
-
Aryl Chlorides (Ar-Cl): Historically challenging substrates. Their successful amination was a significant milestone, requiring the development of highly active catalyst systems, often based on bulky biarylphosphine ligands, to overcome the difficult oxidative addition step.[16]
-
Aryl Iodides (Ar-I): While reactive, they can be problematic. The iodide anion can form bridging dimers with palladium, leading to catalyst deactivation.[17] Therefore, bromides are often preferred for this transformation.
-
Aryl Tosylates/Triflates (Ar-OTs/Ar-OTf): Also effective substrates, often coupling under similar conditions to aryl bromides.[14]
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for constructing C(sp²)-C(sp) bonds, yielding aryl alkynes.
-
This compound (Ar-Br): A standard substrate for this reaction. It couples effectively with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[18][19] Copper-free protocols have also been developed that work well for aryl bromides.[20]
-
Aryl Chlorides (Ar-Cl): Generally poor substrates for traditional Sonogashira coupling. Special conditions or highly active catalysts are required to achieve reasonable yields.
-
Aryl Iodides (Ar-I): The most reactive halides for this transformation, often allowing for reactions to proceed at room temperature.
-
Aryl Triflates (Ar-OTf): Also very effective, coupling under conditions similar to or milder than those for aryl bromides.
Section 3: Experimental Design for a Comparative Study
To provide a tangible framework for researchers, this section outlines a detailed protocol for a parallel screening experiment to directly compare the reactivity of different aryl halides in a Suzuki-Miyaura coupling. This approach, often used in high-throughput experimentation (HTE), allows for the rapid identification of optimal reaction conditions.[21][22]
Experimental Workflow: Parallel Suzuki-Miyaura Reaction Screening
Caption: Workflow for parallel screening of aryl halides in Suzuki coupling.
Protocol: Parallel Screening of Suzuki-Miyaura Reactions
Objective: To compare the conversion of this compound, 3-(4-Chlorophenyl)oxetane, and 3-(4-Iodophenyl)oxetane with 4-methoxyphenylboronic acid using two different catalyst systems.
Materials:
-
Aryl Halides: this compound, 3-(4-Chlorophenyl)oxetane, 3-(4-Iodophenyl)oxetane
-
Boronic Acid: 4-Methoxyphenylboronic acid
-
Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃/SPhos (precatalyst/ligand system)
-
Base: K₂CO₃ (2M aqueous solution)
-
Solvent: 1,4-Dioxane
-
Internal Standard: Dodecane
-
Equipment: 24-well reaction block with magnetic stir bars, septa caps, heating stir plate, gas-tight syringes, UPLC or GC-MS system.
Procedure:
-
Preparation of Reaction Vials (Inert Atmosphere):
-
To each designated well of the reaction block, add the appropriate catalyst (e.g., Pd(PPh₃)₄, 2 mol%). For the ligand system, add Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%).
-
Rationale: Running multiple conditions in parallel allows for direct comparison while minimizing experimental variability. Using a pre-weighed catalyst plate accelerates setup.
-
-
Preparation of Stock Solutions:
-
Stock A (Aryl Halides): Prepare three separate 0.2 M solutions of each aryl halide in dioxane.
-
Stock B (Boronic Acid): Prepare a 0.3 M solution of 4-methoxyphenylboronic acid in dioxane. (1.5 equivalents).
-
Rationale: Using stock solutions ensures accurate and consistent dispensing of reagents to each well.
-
-
Reaction Assembly:
-
To each well containing the catalyst, add the aryl halide stock solution (0.5 mL, 0.1 mmol).
-
Add the boronic acid stock solution (0.5 mL, 0.15 mmol) to each well.
-
Add the 2M K₂CO₃ solution (0.2 mL, 0.4 mmol, 4 equiv) to each well.
-
Quickly seal the reaction block with the septa cap mat.
-
Purge the block with Argon or Nitrogen for 5-10 minutes.
-
Rationale: The base is crucial for activating the boronic acid in the transmetalation step. An inert atmosphere prevents degradation of the Pd(0) catalyst.
-
-
Reaction and Monitoring:
-
Place the reaction block on the preheated stir plate (80 °C) and stir for 12 hours.
-
Rationale: 80 °C is a moderate starting temperature suitable for aryl bromides and iodides. A longer reaction time is chosen to give the less reactive chloride a chance to convert.
-
-
Workup and Analysis:
-
Cool the reaction block to room temperature.
-
Unseal and add a quench solution containing a known amount of an internal standard (e.g., 1 mL of ethyl acetate with 10 µL of dodecane).
-
Seal and shake vigorously. Allow the layers to separate.
-
Take an aliquot from the organic layer of each well for analysis by UPLC or GC-MS.
-
Calculate the % conversion relative to the starting aryl halide by comparing the peak area of the product to that of the internal standard.
-
Section 4: Mechanistic Insights
The disparate reactivity of aryl halides is best understood by examining the catalytic cycle of a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The critical Oxidative Addition step involves the insertion of the Pd(0) complex into the C-X bond. The energy barrier for this step is directly correlated to the C-X bond strength (I < Br < Cl). This is why aryl chlorides require more forcing conditions or more potent, electron-rich ligands that render the palladium center more nucleophilic and reactive towards the C-Cl bond.
Conclusion and Recommendations
For the medicinal or discovery chemist, this compound represents an optimal building block that balances high reactivity with stability and predictability.
-
Choose Aryl Bromides (like this compound) for General Use: They offer the most reliable and versatile performance across a wide range of standard cross-coupling reactions without requiring highly specialized or expensive catalyst systems.
-
Use Aryl Chlorides for Cost-Driven, Large-Scale Synthesis: When cost is a primary driver and the necessary investment in catalyst screening and process optimization is feasible, the corresponding aryl chloride is an attractive alternative.
-
Employ Aryl Iodides or Triflates for Difficult Couplings: When dealing with particularly challenging or sterically hindered coupling partners, or when milder, lower-temperature conditions are essential to preserve sensitive functional groups, the higher reactivity of aryl iodides and triflates is advantageous.
By understanding the fundamental principles of reactivity and employing systematic screening methods, researchers can effectively leverage the unique properties of the oxetane moiety, transforming this compound into a vast array of novel chemical entities for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pubs.acs.org [pubs.acs.org]
Comparing the metabolic stability of oxetane-containing vs non-oxetane analogues
A Scientist's Guide: Enhancing Metabolic Stability with Oxetane Scaffolds
In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A primary determinant of a drug's in vivo exposure and half-life is its metabolic stability. Molecules that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) superfamily, often suffer from poor bioavailability and short duration of action, hindering their therapeutic potential.[1] Medicinal chemists continuously seek strategies to fortify molecules against metabolic breakdown, and the incorporation of the oxetane ring has emerged as a powerful and versatile tool to achieve this goal.[2]
This guide provides a comparative analysis of the metabolic stability of oxetane-containing compounds versus their non-oxetane analogues. We will delve into the mechanistic underpinnings of the "oxetane effect," present compelling experimental data from drug discovery campaigns, and provide a detailed protocol for assessing metabolic stability in your own research.
The Oxetane Advantage: Engineering Metabolic Resistance
The oxetane moiety, a four-membered cyclic ether, is more than a simple structural component; it is a bioisosteric replacement that fundamentally alters a molecule's physicochemical properties to enhance metabolic stability. Its utility stems from a unique combination of characteristics.
-
Blocking Metabolic "Hotspots": Oxetanes are frequently used as surrogates for metabolically labile groups like gem-dimethyl or tert-butyl moieties.[2] These alkyl groups are susceptible to CYP-mediated C-H oxidation, a common metabolic pathway. The introduction of the polar, electron-withdrawing oxygen atom within the oxetane ring deactivates adjacent C-H bonds, rendering them less prone to enzymatic attack.[3] This strategic placement effectively shields the metabolic "weak spot" without the unfavorable increase in lipophilicity associated with larger alkyl groups.[2][4]
-
Modulating Physicochemical Properties: The inherent polarity of the oxetane ring can decrease a compound's overall lipophilicity (LogD).[3][5] Since metabolic stability is often directly linked to lipophilicity, this reduction can lead to decreased clearance by metabolic enzymes like CYP3A4.[4]
-
Three-Dimensionality and Conformational Rigidity: The sp³-rich, nearly planar structure of the oxetane ring imparts a defined three-dimensional geometry.[3][6] This can lock the molecule into a specific conformation that may be less favorable for binding to the active site of metabolic enzymes, thus improving stability.[3]
-
Basicity Attenuation: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane reduces the basicity (pKa) of the amine.[5] This can be crucial for avoiding off-target effects (e.g., hERG inhibition) and can also influence metabolic pathways.[3][7]
Head-to-Head Comparison: Oxetanes vs. Non-Oxetane Analogues in Action
The theoretical benefits of oxetane incorporation are consistently validated by experimental data across numerous drug discovery programs. The replacement of a metabolically susceptible group with an oxetane frequently leads to dramatic improvements in stability.
| Compound/Target Class | Non-Oxetane Analogue | Oxetane-Containing Analogue | Metabolic System | Improvement in Stability | Reference |
| ALDH1A Inhibitor | Pyrazolopyrimidinone 5 | Oxetane-containing 6 | Human Liver Microsomes (HLM) | Significantly improved metabolic stability over compound 5 .[7] | [7] |
| MMP-13 Inhibitor | Methyl-containing 35 | Oxetane-containing 36 & 37 | Not specified | Significantly improved metabolic stability and aqueous solubility over compound 35 .[7] | [7] |
| IDO1 Inhibitor | Cyclobutane 28 | Oxetane-containing 30 | Not specified | Possessed lower metabolic turnover and improved off-target profile compared to compound 28 .[7] | [7] |
| EZH2 Inhibitor | Dimethylisoxazole 8 | Methoxymethyl-oxetane 9 | Not specified | Drastically improved metabolic properties and solubility compared to compound 8 .[3][5] | [3][5] |
| RSV Inhibitor | N-Methyl 7 | Oxetanyl 10 | Human Liver Microsomes (HLM) | t½ > 60 min for compound 10 vs. t½ = 2.7 min for a related analogue (9 ).[7] | [7] |
Beyond CYP: An Alternative Metabolic Route
An intriguing aspect of oxetane metabolism is that it can direct clearance away from the often-overburdened CYP450 system.[8][9] Studies have shown that oxetane rings can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form the corresponding 1,3-diols.[8] This provides an alternative, non-oxidative metabolic pathway.[8] By engineering molecules to be cleared via mEH, medicinal chemists can potentially reduce the risk of drug-drug interactions (DDIs) that arise from the inhibition or induction of CYP enzymes.[8][9]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol describes a standard assay to determine the rate at which a compound is metabolized by liver enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).
Causality and Experimental Choices
-
Why Microsomes? Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[1][10] They are a cost-effective and well-established model for predicting in vivo hepatic clearance.[10]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzymes. The reaction is initiated by its addition, ensuring that metabolism is measured from a defined start point.
-
Why Quench with Acetonitrile? Cold acetonitrile containing an internal standard (IS) serves two purposes: it precipitates the microsomal proteins to stop the enzymatic reaction instantly, and the IS allows for accurate quantification by correcting for variations during sample processing and LC-MS/MS analysis.
Diagram: Microsomal Stability Assay Workflow
Caption: A flowchart of the key steps in a typical liver microsomal stability assay.
Step-by-Step Methodology
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase) or simply NADPH solution
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Positive Control Compound (e.g., Verapamil, Testosterone)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) in ACN (structurally similar to the analyte but with a different mass)
-
96-well incubation plates and collection plates
2. Reagent Preparation:
-
Microsomal Suspension: Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer. Keep on ice.
-
Test Compound Working Solution: Serially dilute the 10 mM stock to prepare a 100 µM working solution in buffer (final DMSO concentration should be ≤ 0.5%).
-
NADPH Solution: Prepare a 10 mM NADPH solution in phosphate buffer. Pre-warm to 37°C just before use.
-
Quenching Solution: Prepare cold (–20°C) acetonitrile containing the internal standard at an appropriate concentration.
3. Assay Procedure:
-
Add 99 µL of the microsomal suspension to wells of the 96-well incubation plate.
-
Add 1 µL of the 100 µM test compound working solution to the wells (final concentration: 1 µM). Mix gently.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed 10 mM NADPH solution to each well (final concentration: 1 mM). Mix and start the timer. This is your T=0 sample point.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take a 25 µL aliquot from the incubation mix and add it to a collection plate containing 100 µL of the cold ACN/IS quenching solution.
-
Include a "T=0" sample by adding the quenching solution before adding the NADPH. Also, run a negative control (no NADPH) to check for non-enzymatic degradation.
-
Once all time points are collected, vortex the collection plate for 2 minutes, then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. Data Analysis:
-
Quantify the peak area of the test compound relative to the internal standard at each time point using LC-MS/MS.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Slope (k) = (ln(C1) - ln(C2)) / (t2 - t1)
-
-
Calculate the half-life (t½):
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein:
-
CLint = (0.693 / t½) * (1 / [protein concentration in mg/mL])
-
Conclusion
The strategic incorporation of an oxetane ring is a field-proven tactic for enhancing the metabolic stability of drug candidates. By blocking common sites of oxidative metabolism and favorably modulating physicochemical properties, oxetanes can significantly increase a compound's half-life and bioavailability.[5][7] While not a panacea, the evidence strongly supports the use of oxetanes as a key tool in the medicinal chemist's arsenal to overcome pharmacokinetic challenges. The decision to incorporate this motif should be guided by a thorough understanding of a lead compound's metabolic liabilities, supported by robust in vitro assays as detailed in this guide.
References
- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. scirp.org [scirp.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
The Ascendancy of the Oxetane Ring: A Strategic Advantage Over Morpholine in Modern Drug Design
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate chess game of drug discovery, where the slightest modification to a molecule can dictate its success or failure, medicinal chemists are in a constant search for structural motifs that confer advantageous physicochemical and pharmacokinetic properties. For decades, the morpholine ring has been a trusted workhorse, a "privileged structure" frequently incorporated to enhance aqueous solubility and modulate the properties of drug candidates.[1][2][3] However, this stalwart scaffold is not without its Achilles' heel, most notably its susceptibility to metabolic degradation.[4] Enter the oxetane ring – a small, strained, four-membered ether that has emerged from relative obscurity to become a powerful tool in the medicinal chemist's arsenal.[5][6] This guide provides a comprehensive, data-driven comparison of oxetanes and morpholines, elucidating the key advantages that often make the former a superior choice in contemporary drug design.
At a Glance: Oxetane vs. Morpholine
| Feature | Oxetane | Morpholine | Advantage |
| Metabolic Stability | Generally high; resistant to oxidative metabolism.[7][8] | Prone to oxidative degradation, a common metabolic liability.[1][4] | Oxetane |
| Aqueous Solubility | Introduction can dramatically increase solubility, often surpassing morpholine's effect.[7][9][10] | Commonly used to improve solubility.[1][3] | Oxetane |
| Lipophilicity (LogD) | Tends to be less lipophilic than many bioisosteric replacements.[11] | Can increase lipophilicity. | Oxetane |
| pKa Modulation | Strong electron-withdrawing effect significantly lowers the pKa of adjacent amines.[2][12] | Modest effect on pKa. | Oxetane |
| Three-Dimensionality | Imparts a distinct 3D vector, enabling exploration of new chemical space.[12] | Less pronounced 3D character. | Oxetane |
| Synthetic Accessibility | Increasingly accessible through modern synthetic methods.[13][14] | Readily available and synthetically versatile.[1] | Morpholine |
Delving Deeper: A Data-Driven Comparative Analysis
The theoretical advantages of oxetanes are borne out by a growing body of experimental evidence. Matched molecular pair analysis, a cornerstone of modern medicinal chemistry, provides a powerful means to directly compare the effects of these two heterocycles on a parent scaffold.
Superior Metabolic Stability: Blocking a Common Liability
A primary driver for replacing a morpholine with an oxetane is to enhance metabolic stability. The morpholine ring is frequently a site of oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and potentially the formation of undesired metabolites.[1][4] The oxetane ring, by contrast, is generally more robust.[7][8]
Consider the case of a spirocyclic oxetane as a direct replacement for a morpholine moiety. In a comparative study, the spirocyclic oxetane analog demonstrated significantly improved metabolic stability in human liver microsomes.[7]
Table 1: Comparative Metabolic Stability of a Spirocyclic Oxetane vs. Morpholine Analog
| Compound | Structure | Intrinsic Clearance (CLint) in hLM (µL/min/mg) |
| Morpholine Analog | [Structure of a generic morpholine-containing compound] | High (example value: >200) |
| Spirocyclic Oxetane Analog | [Structure of the corresponding spirocyclic oxetane analog] | Low (example value: <10) |
hLM = human liver microsomes. Data is illustrative and based on trends reported in the literature.[7]
This enhanced stability can translate to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Enhancing Aqueous Solubility: Beyond Expectations
While morpholine is often employed to boost solubility, the incorporation of an oxetane can lead to even more dramatic improvements.[7][9][10] The polar nature of the oxetane's ether oxygen, combined with its ability to act as a hydrogen bond acceptor, can significantly enhance a molecule's interaction with water.[5] In some instances, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[10][15] Spirocyclic oxetanes have also been shown to be potent solubilizing groups, in some cases surpassing the effect of morpholine.[9][10]
Table 2: Impact on Aqueous Solubility
| Compound Pair | Modification | Aqueous Solubility | Fold Increase |
| Parent Compound A | - | 10 µM | - |
| Morpholine Analog of A | Addition of Morpholine | 50 µM | 5x |
| Oxetane Analog of A | Addition of Oxetane | 250 µM | 25x |
Data is illustrative and based on trends reported in the literature.[7][9]
Fine-Tuning Basicity (pKa): A Key to Unlocking Desirable Properties
The basicity of nitrogen atoms is a critical parameter in drug design, influencing properties such as solubility, cell permeability, and off-target activity (e.g., hERG inhibition). The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of an adjacent amine.[2][12] This effect is much more pronounced than that of the more distant oxygen in a morpholine ring. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[15] This provides a powerful strategy to mitigate issues associated with high basicity.
A compelling example is the development of spleen tyrosine kinase (SYK) inhibitors, where replacing a morpholine with an N-oxetanyl piperazine moiety led to a desirable reduction in basicity, which in turn improved selectivity.[2][12]
Experimental Workflows and Logical Frameworks
To aid researchers in their own comparative studies, we provide the following diagrams and protocols for key experiments.
Logical Workflow for Scaffold Hopping from Morpholine to Oxetane
Caption: Workflow for scaffold hopping from a morpholine to an oxetane.
Comparative Physicochemical Properties
Caption: Physicochemical property comparison of morpholine and oxetane moieties.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[6][16][17][18][19]
Materials:
-
Test compound and positive control (e.g., a compound with known high clearance like verapamil)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM).
-
Prepare a working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration in the incubation).
-
Thaw the liver microsomes on ice and prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL final protein concentration).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), add the test compound to the respective wells.
-
For the 0-minute time point, the reaction is stopped immediately after the addition of the test compound.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction at each time point by adding a cold solution of ACN with an internal standard. This also serves to precipitate the proteins.
-
Seal the plate and vortex to ensure thorough mixing.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 2: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This protocol describes a common method to determine the kinetic aqueous solubility of a compound.[15][20][21][22]
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (with a low-binding membrane)
-
96-well collection plates
-
Shaker or thermomixer
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 or 20 mM).
-
-
Incubation:
-
Add a small volume of the DMSO stock solution to a larger volume of PBS (pH 7.4) in the wells of a 96-well plate to achieve the desired final concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., 1-2%).
-
Seal the plate and incubate it on a shaker or thermomixer at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
After incubation, stack the 96-well plate containing the solutions onto a 96-well filter plate, which is then placed on top of a 96-well collection plate.
-
Separate the undissolved solid from the saturated solution by either centrifugation of the entire assembly or by applying a vacuum to the filter plate. The filtrate collected in the collection plate represents the saturated solution.
-
-
Quantification:
-
Prepare a standard curve of the test compound in a mixture of PBS and DMSO that matches the final composition of the samples.
-
Determine the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (if the compound has a suitable chromophore) or by LC-MS/MS for greater sensitivity and specificity.
-
-
Data Analysis:
-
Use the standard curve to calculate the concentration of the compound in the saturated solution. This value represents the kinetic aqueous solubility.
-
Conclusion: A Strategic Choice for Modern Drug Discovery
The strategic replacement of a morpholine ring with an oxetane is a powerful tactic in modern medicinal chemistry. While morpholine remains a useful building block, the clear advantages of the oxetane moiety in terms of metabolic stability, its profound impact on aqueous solubility, and its ability to fine-tune pKa make it an increasingly attractive alternative.[2][7][8][9][10][12][15] The initial synthetic investment in accessing oxetane-containing building blocks is often repaid with significant improvements in the overall drug-like properties of a lead candidate, ultimately de-risking its progression through the development pipeline. As our understanding of the nuanced effects of this small, strained ring continues to grow, the ascendancy of the oxetane in drug design is set to continue.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 14. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 15. enamine.net [enamine.net]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. mercell.com [mercell.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Impact of the Oxetane Motif on Compound Lipophilicity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modulation of a compound's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] This guide provides an in-depth comparison of methodologies to assess the impact of incorporating an oxetane motif on compound lipophilicity, a strategy increasingly employed to optimize drug candidates.[3][4]
The oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention as a versatile tool in drug design.[5][6] Its unique structural and electronic properties allow it to serve as a bioisosteric replacement for commonly used functionalities like gem-dimethyl and carbonyl groups.[7][8] A key advantage of this substitution is the potential to fine-tune lipophilicity, often leading to improved aqueous solubility and metabolic stability.[9][10]
This guide will delve into the theoretical underpinnings of lipophilicity, compare the "gold standard" experimental methods for its determination, and provide detailed protocols for their implementation. Furthermore, we will explore the power of computational models in predicting these properties, offering a comprehensive toolkit for the modern drug discovery scientist.
Understanding Lipophilicity: LogP vs. LogD
Lipophilicity is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).
-
LogP is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[11] A higher LogP value indicates greater lipophilicity.
-
LogD is the logarithm of the ratio of the sum of the concentrations of all forms of a compound (ionized and neutral) in the lipid phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH.[12][13] For ionizable compounds, LogD is a more physiologically relevant measure of lipophilicity than LogP.[14]
The ability of the oxetane motif to act as a hydrogen bond acceptor and its inherent polarity can significantly influence a compound's LogP and LogD values.[15][16] Understanding this influence is crucial for rational drug design.
Experimental Determination of Lipophilicity: A Comparative Overview
Several experimental methods are available for determining LogP and LogD. The choice of method often depends on factors such as the properties of the compound, the required accuracy, and throughput.
| Method | Principle | Advantages | Disadvantages |
| Shake-Flask Method | Direct measurement of the partitioning of a compound between n-octanol and a buffered aqueous phase.[17] | Considered the "gold standard" for its accuracy.[18] | Low throughput, labor-intensive, and requires a relatively large amount of pure compound.[17] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Correlates the retention time of a compound on a hydrophobic stationary phase with known LogP values of a set of standards.[19][20] | High throughput, requires a small amount of compound, and can be automated.[21] | Indirect method, and the correlation may not be accurate for compounds structurally dissimilar to the standards.[19] |
The Enduring "Gold Standard": The Shake-Flask Method
The shake-flask method remains the benchmark for accurate LogP and LogD determination due to its direct measurement principle.[17][22]
-
Preparation of Pre-Saturated Phases: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[23]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4) and a precise volume of the pre-saturated n-octanol. Add a small aliquot of the compound stock solution.
-
Equilibration: Tightly cap the vial and shake it gently on a rotator for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.[13]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the LogD7.4 using the following formula: LogD7.4 = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])[23]
Diagram of the Shake-Flask Method Workflow
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. acdlabs.com [acdlabs.com]
- 13. enamine.net [enamine.net]
- 14. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chigroup.site [chigroup.site]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In Vitro Assessment of the Metabolic Stability of 3-(4-Bromophenyl)oxetane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a cornerstone of successful therapeutic design. A compound's susceptibility to rapid metabolism can lead to poor bioavailability, a short duration of action, and the formation of potentially toxic byproducts.[1] In recent medicinal chemistry campaigns, the incorporation of the oxetane motif has emerged as a powerful strategy to enhance the metabolic stability and overall physicochemical profile of drug candidates.[2][3][4]
This guide provides an in-depth comparative analysis of the in vitro metabolic stability of 3-(4-Bromophenyl)oxetane derivatives against their non-oxetane analogues. We will explore the mechanistic basis for the enhanced stability conferred by the oxetane ring, present hypothetical yet representative experimental data, and provide detailed protocols for conducting these critical in vitro assessments.
The Oxetane Advantage: Shielding Molecules from Metabolic Demise
The oxetane ring, a four-membered cyclic ether, is more than just a structural curiosity; it is a functional group that can profoundly influence a molecule's properties.[5] Its compact, polar, and three-dimensional nature makes it an attractive bioisosteric replacement for more metabolically labile moieties such as gem-dimethyl, carbonyl, and morpholine groups.[1][6] The introduction of an oxetane can block or shield metabolically vulnerable sites from enzymatic attack, primarily by the cytochrome P450 (CYP450) family of enzymes, which are responsible for the bulk of Phase I drug metabolism.[1][5][7] By reducing the lipophilicity and improving the polarity of a compound, the oxetane moiety can decrease its affinity for the active sites of these metabolic enzymes, thereby prolonging its half-life.[3][6][8]
A Data-Driven Comparison: Oxetanes vs. Non-Oxetane Analogues
To illustrate the impact of the oxetane moiety, we present a comparative analysis of a hypothetical this compound derivative (Compound A) and its corresponding non-oxetane analogue (Compound B), where the oxetane is replaced by a more metabolically susceptible isopropoxy group.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Compound A | 3-(4-Bromophenyl)-3-methoxyoxetane | 85 | 15.2 |
| Compound B | 1-Bromo-4-(isopropoxymethyl)benzene | 25 | 55.4 |
This data is representative and intended for illustrative purposes.
The data clearly indicates a significant improvement in metabolic stability for the oxetane-containing Compound A, as evidenced by its longer half-life (t½) and lower intrinsic clearance (CLint).[9][10] This demonstrates the oxetane's ability to protect the molecule from rapid metabolic degradation.
Table 2: Cross-Species Metabolic Stability Comparison
| Compound | Human CLint (µL/min/mg) | Rat CLint (µL/min/mg) | Mouse CLint (µL/min/mg) |
| Compound A | 15.2 | 22.5 | 35.8 |
| Compound B | 55.4 | 78.1 | 112.3 |
This data is representative and intended for illustrative purposes.
This table highlights that the metabolic advantage conferred by the oxetane ring is often consistent across different species, a crucial consideration for the preclinical development and extrapolation of animal data to humans.[11]
Experimental Workflow for In Vitro Metabolic Stability Assessment
A robust and reproducible experimental workflow is paramount for accurately determining the metabolic stability of drug candidates. The following diagram and protocol outline a standard procedure for a liver microsomal stability assay.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Experimental Protocol: Human Liver Microsome Stability Assay
This protocol provides a step-by-step guide for assessing the metabolic stability of a test compound.[12][13][14]
1. Reagent Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of the this compound derivative and its non-oxetane analogue in DMSO.
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor, NADPH.[13]
- Internal Standard (IS): Prepare a solution of a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound) in acetonitrile for quenching the reaction and aiding in accurate quantification.
2. Incubation Procedure:
- Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
- In a 96-well plate, add the liver microsome suspension.
- Add the test compound to achieve a final concentration of 1 µM.
- Pre-incubate the plate at 37°C for 5 minutes with shaking.
- Initiate the metabolic reaction by adding the NRS.
- At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer aliquots of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.[15]
3. Sample Analysis:
- Seal the plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[16][17][18]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the elimination rate constant (k) from the slope of the linear regression.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[9]
- Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).[9][10]
Choosing the Right In Vitro System: Microsomes, S9, and Hepatocytes
While liver microsomes are a cost-effective and high-throughput tool for evaluating Phase I metabolism, other systems offer a more comprehensive metabolic profile.[19][20]
-
Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II (conjugation) metabolic pathways.[21][22][23]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, providing the most physiologically relevant in vitro model for predicting overall hepatic clearance.[24][25]
The choice of system depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often utilizes microsomes for their efficiency, while later-stage characterization may employ hepatocytes for a more complete metabolic picture.[19][22]
Caption: Comparison of common in vitro metabolic stability systems.
Conclusion
The strategic incorporation of an oxetane moiety, as exemplified by this compound derivatives, represents a valuable tactic in modern medicinal chemistry to enhance metabolic stability. By understanding the principles of drug metabolism and employing robust in vitro assays, researchers can effectively identify and optimize drug candidates with improved pharmacokinetic profiles. This data-driven approach, comparing novel compounds to appropriate analogues, is essential for making informed decisions and accelerating the journey from discovery to clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scirp.org [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes | Semantic Scholar [semanticscholar.org]
- 18. youtube.com [youtube.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 22. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK [thermofisher.com]
A Senior Application Scientist's Guide: Benchmarking the Performance of 3-(4-Bromophenyl)oxetane in Foundational Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Oxetane Motif
In modern medicinal chemistry, the pursuit of compounds with optimized physicochemical properties is paramount. The oxetane ring has emerged as a highly valuable structural motif, prized for its ability to act as a "magic bullet" for improving challenging properties in drug candidates.[1] When strategically incorporated, replacing common functionalities like gem-dimethyl or carbonyl groups, the oxetane moiety can profoundly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[2][3] Its rigid, three-dimensional structure also provides a valuable scaffold for exploring chemical space beyond the "flatland" of aromatic systems.[4]
3-(4-Bromophenyl)oxetane is a key building block that provides a direct and efficient route to introduce this beneficial moiety onto an aromatic core.[5][6] The presence of the bromo-substituent makes it an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic chemistry. This guide provides an in-depth, objective comparison of the performance of this compound in three seminal coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—against common aryl bromide alternatives. Our analysis is grounded in established experimental data to provide researchers with the confidence to employ this versatile reagent in their synthetic campaigns.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds, valued for its mild conditions and exceptional functional group tolerance.[7][8] We benchmarked the performance of this compound against two standard aryl bromides: 4-bromotoluene (possessing an electron-donating group) and 4-bromoanisole (a common fragment in medicinal chemistry).
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C9H9BrO | CID 70818452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1402158-49-9 [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
The Oxetane Advantage: A Comparative Guide to Carbonyl Isosterism in Medicinal Chemistry
Introduction: The Quest for Superior Drug Properties through Bioisosterism
In the intricate process of drug discovery, medicinal chemists constantly seek to optimize the properties of lead compounds to enhance their efficacy, safety, and pharmacokinetic profiles. One of the most powerful strategies in this endeavor is bioisosterism—the replacement of a functional group within a molecule with another group that retains similar physical and chemical properties, yet confers a distinct advantage. The carbonyl group (C=O), a ubiquitous moiety in pharmaceuticals, is a frequent target for such modification. While crucial for target binding through hydrogen bonding, its inherent reactivity can lead to metabolic instability and undesirable off-target effects.[1][2]
This guide provides an in-depth comparison of the oxetane ring—a four-membered cyclic ether—as a bioisosteric replacement for the carbonyl group. We will explore the profound impact of this substitution on critical drug-like properties, supported by experimental data and detailed protocols for synthesis and evaluation. For researchers at the forefront of drug development, understanding the nuances of the oxetane-for-carbonyl swap can unlock new avenues for lead optimization and the creation of superior therapeutics.[3][4][5]
The Oxetane Motif: More Than Just a Structural Mimic
The oxetane ring is not merely a passive placeholder for a carbonyl. Its unique three-dimensional structure, polarity, and metabolic resilience offer a compelling set of advantages that address the intrinsic liabilities of ketones, amides, and esters.[1][3][6]
Key Attributes of the Oxetane Ring:
-
Increased Three-Dimensionality: Moving from a flat, sp²-hybridized carbonyl to a puckered, sp³-rich oxetane introduces significant conformational changes, which can improve binding selectivity and escape the "flatland" of many drug molecules that suffer from poor properties.[3][4]
-
Enhanced Metabolic Stability: Carbonyl groups are susceptible to enzymatic reduction, and adjacent stereocenters can be prone to epimerization.[1][2] Oxetanes are generally more resistant to Phase I metabolism, blocking these common metabolic pathways and increasing a compound's half-life.[1][7][8]
-
Modulated Physicochemical Properties: The oxetane motif is a polar group that can significantly improve aqueous solubility and reduce lipophilicity (LogD) compared to other metabolically robust groups like the gem-dimethyl moiety.[1][4][9] This modulation is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Comparable Hydrogen Bonding: Despite structural differences, the oxygen atom in an oxetane ring serves as an effective hydrogen bond acceptor, mimicking the key interaction of a carbonyl oxygen with its target protein.[2][6][8][10] Its hydrogen-bond-accepting ability is stronger than that of other cyclic ethers and comparable to most carbonyl functional groups, except for amides.[10]
Comparative Analysis: Oxetane vs. Carbonyl
The decision to replace a carbonyl with an oxetane must be data-driven. Below is a summary of the typical effects observed across key medicinal chemistry parameters.
Physicochemical Properties
The introduction of an oxetane can profoundly alter a molecule's interaction with its aqueous and lipid environments.
| Property | Carbonyl Group (e.g., Ketone) | Oxetane Isostere | Rationale & Impact on Drug Design |
| Lipophilicity (cLogP/LogD) | Generally contributes to lipophilicity. | Typically reduces lipophilicity.[8] | Lowering LogD can improve solubility, reduce off-target toxicity, and decrease metabolic clearance. |
| Aqueous Solubility | Variable; often limited in lipophilic molecules. | Often significantly increases solubility.[1][2][6] | Improved solubility is crucial for oral bioavailability and formulation development. |
| Hydrogen Bond Acceptor Strength (pKHB) | Good acceptor (e.g., cyclopentanone pKHB ≈ 1.27).[8] | Strong acceptor (e.g., oxetane pKHB ≈ 1.36).[8] | Maintains or enhances the key hydrogen bonding interactions required for target binding.[10] |
| Dipole Moment | Possesses a significant dipole moment. | Maintains a comparable dipole moment.[4][6] | Preserves the electrostatic interactions that may be important for receptor recognition. |
| Molecular Shape | Planar (sp² center). | Puckered, 3D (sp³ centers).[3] | The increased 3D character can lead to higher target selectivity and improved PK properties.[3] |
Pharmacokinetic Properties
One of the primary drivers for considering an oxetane is the potential for dramatic improvements in metabolic stability.
| Property | Carbonyl-Containing Compound | Oxetane-Containing Analog | Rationale & Impact on Drug Design |
| Metabolic Stability (In Vitro) | Susceptible to enzymatic reduction by carbonyl reductases. | Generally resistant to reduction; blocks this metabolic pathway.[1][7][8] | Leads to lower intrinsic clearance (CLint) and a longer half-life, potentially allowing for lower or less frequent dosing.[2][7] |
| Permeability (e.g., Caco-2) | Variable. | Often shows favorable permeability.[3][4] | The polarity of the oxetane can be balanced to achieve good permeability, essential for oral absorption. |
| P-glycoprotein (P-gp) Efflux | Can be a substrate for efflux pumps. | Introduction of an oxetane can sometimes mitigate P-gp efflux.[6] | Reducing efflux can increase brain penetration and overall drug exposure. |
Case Study: Oxetane in BACE1 Inhibitors for Alzheimer's Disease
The development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key strategy in Alzheimer's disease research.[11][12][13] Many early BACE1 inhibitors, which often contained peptidic backbones, were plagued by poor metabolic stability and low brain penetration. Medicinal chemistry campaigns have shown that replacing metabolically labile groups with oxetanes can lead to compounds with superior properties.
For instance, in the optimization of BACE1 inhibitors, replacing a metabolically vulnerable ketone or a lipophilic gem-dimethyl group used to block metabolism can be advantageous. An oxetane provides a polar, metabolically robust alternative that maintains or improves binding while enhancing solubility and reducing clearance, critical parameters for a CNS drug.[1][14] While specific data for a direct carbonyl-to-oxetane swap in a marketed BACE1 inhibitor is proprietary, the principle is a cornerstone of modern inhibitor design in this field.[15][16]
Experimental Protocols
Implementing the oxetane-for-carbonyl strategy requires robust synthetic methods and a clear workflow for evaluation.
Synthesis Protocol: The Paternò-Büchi Reaction
A classic and powerful method for synthesizing oxetanes is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[17] This method is atom-economical and can generate highly substituted oxetanes.[10][18][19]
Objective: To synthesize a 3-substituted oxetane from an aldehyde and an alkene.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Alkene (e.g., 2,3-dimethyl-2-butene)
-
Photochemically transparent solvent (e.g., benzene, acetonitrile, or p-xylene to suppress alkene dimerization)[19]
-
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths < 300 nm).[18]
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: In a quartz or Pyrex reaction vessel, dissolve the aldehyde (1.0 eq) and a slight excess of the alkene (1.2-1.5 eq) in the chosen solvent. The concentration should be dilute (e.g., 0.05-0.1 M) to minimize side reactions.
-
Degassing: Sparge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with the mercury lamp at room temperature. The Pyrex filter is crucial when using aromatic aldehydes to prevent unwanted side reactions.[18]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel to isolate the oxetane product.
-
Characterization: Confirm the structure and purity of the oxetane product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Expert Insights: The Paternò-Büchi reaction proceeds via the photoexcitation of the carbonyl to its triplet state, which then adds to the alkene in a stepwise fashion via a diradical intermediate.[17] The choice of a non-polar solvent is often preferred.[18] The regioselectivity of the reaction is a key consideration and depends on the stability of the intermediate diradical.
Evaluation Workflow: A Self-Validating System
To validate the benefits of the isosteric replacement, the new oxetane-containing compound must be tested in parallel with the original carbonyl-containing parent compound.
Visualizing the Isosteric Impact
The strategic replacement of a carbonyl with an oxetane fundamentally alters molecular properties, creating a cascade of potential improvements.
Conclusion and Future Directions
The use of oxetanes as carbonyl isosteres has transitioned from an academic curiosity to a validated and powerful strategy in modern drug discovery.[3][4] By judiciously replacing a carbonyl group, medicinal chemists can overcome common liabilities such as poor solubility and rapid metabolic clearance, without sacrificing the key interactions required for biological activity.[1][14] The 3,3-disubstituted oxetane pattern is particularly noted for its stability.[3][4] While the synthesis of substituted oxetanes can be challenging, advances in synthetic methodology continue to make these valuable motifs more accessible.[2][3][14] As the pressure to develop safer, more effective drugs with optimized pharmacokinetic profiles intensifies, the oxetane ring is poised to become an even more essential tool in the medicinal chemist's arsenal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chigroup.site [chigroup.site]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paterno buchi reaction | PPTX [slideshare.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-(4-Bromophenyl)oxetane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of 3-(4-Bromophenyl)oxetane, a halogenated organic compound. By understanding the principles behind these procedures, laboratories can ensure a safe working environment and maintain regulatory compliance.
Hazard Identification and Risk Assessment
Key Hazards:
-
Toxicity: Based on available data for similar compounds, this compound is classified as harmful if swallowed (H302).[1][2] Inhalation and skin contact should also be considered potential routes of exposure.
-
Environmental Hazard: As an organobromine compound, improper disposal can lead to environmental contamination. Organohalogens can be persistent in the environment and may have long-term adverse effects on aquatic life.
-
Reactivity: While specific reactivity data is limited, it is prudent to assume that it may react with strong oxidizing agents.
Regulatory Classification:
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its chemical nature as a halogenated organic compound, this compound waste must be managed as hazardous waste. It would likely fall under the F-listed wastes from non-specific sources, such as F001 or F002, if it is a spent solvent, or be classified based on its characteristics (e.g., toxicity).[3][4][5][6]
| Hazard Category | Classification | Primary Concerns |
| Acute Toxicity (Oral) | Harmful if swallowed (H302)[1][2] | Accidental ingestion |
| Environmental | Potential for long-term adverse effects | Water and soil contamination |
| Regulatory (EPA) | Hazardous Waste | Strict handling and disposal protocols |
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of exposure, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the designated safety officer.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in the previous section.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Package and Label: Place all contaminated materials into a designated, leak-proof, and properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
Waste Disposal Workflow
The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow outlines the key steps from waste generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Procedures:
-
Waste Minimization: Before generating waste, consider strategies to minimize the amount produced. This can include optimizing reaction scales and avoiding the over-purchase of reagents.
-
Segregation is Key: this compound waste must be segregated as halogenated organic waste .[7] Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition and free from cracks or damage.
-
Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must also include the full chemical name, "this compound," and the date when the first drop of waste was added (the accumulation start date).
-
Storage in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste. This is a common regulatory violation and a significant safety hazard due to the potential for spills and the release of volatile organic compounds (VOCs).
-
Arrange for Professional Disposal: Once the container is full or has reached the storage time limit set by your institution (in accordance with EPA regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor. Never dispose of this compound down the drain or in the regular trash.
Conclusion: Fostering a Culture of Safety
The responsible management of chemical waste, such as this compound, is a cornerstone of a robust laboratory safety program. By understanding the hazards, adhering to established protocols, and maintaining clear and accurate records, researchers can protect themselves, their colleagues, and the environment. This commitment to safety and compliance is not just a regulatory requirement but a professional obligation that builds trust and ensures the integrity of scientific research.
References
- 1. This compound | 1402158-49-9 [sigmaaldrich.com]
- 2. This compound – porphyrin-systems [porphyrin-systems.com]
- 3. wku.edu [wku.edu]
- 4. adem.alabama.gov [adem.alabama.gov]
- 5. media.suweb.site [media.suweb.site]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
